molecular formula C6H10N2O B587239 (1S)-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 143393-96-8

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B587239
CAS No.: 143393-96-8
M. Wt: 126.159
InChI Key: GTHHTBKYROANEX-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality (1S)-3,8-diazabicyclo[3.2.1]octan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-3,8-diazabicyclo[3.2.1]octan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CNC(=O)[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bridged Piperazine" Scaffold

The 3,8-diazabicyclo[3.2.1]octane framework represents a privileged structural motif in medicinal chemistry.[1] Often described as a "bridged piperazine" or a nitrogen-substituted analog of the tropane alkaloid skeleton, this scaffold imposes significant conformational rigidity on the ethylenediamine pharmacophore.

Unlike flexible piperazines, the [3.2.1] bicyclic system locks the nitrogen lone pairs into specific vectors, enhancing selectivity for G-protein coupled receptors (GPCRs)—specifically CCR5 (antiviral),


-opioid  (analgesic), and nicotinic acetylcholine (

nAChR)
receptors.

This guide details the two most robust synthetic pathways: the Double Nucleophilic Substitution Strategy (scalable, high-fidelity) and the Robinson-Schöpf type Condensation (classical). It also addresses the critical challenge of orthogonal protection for the non-equivalent N3 and N8 positions.

Structural Analysis & Retrosynthetic Logic

The 3,8-diazabicyclo[3.2.1]octane core consists of a six-membered piperazine ring bridged by a two-carbon chain, or alternatively, a pyrrolidine ring bridged by a three-atom chain.

  • N8 (Bridgehead Nitrogen): Sterically hindered, often originating from the starting pyrrolidine or formed during the bridge construction.

  • N3 (Exocyclic-like Nitrogen): More accessible, typically the site for diverse functionalization (SAR exploration).

Retrosynthetic Analysis (DOT Visualization)

The most reliable disconnection involves cleaving the C2-N3 and C4-N3 bonds, revealing a 2,5-disubstituted pyrrolidine precursor.

Retrosynthesis Target Target: 3,8-Diazabicyclo[3.2.1]octane Inter1 Precursor: 2,5-Bis(electrophile)pyrrolidine (X = OMs, OTs, Cl) Target->Inter1 Double Nucleophilic Substitution (Cyclization) Amine Primary Amine (R-NH2) (Forms N3) Target->Amine Start Starting Material: Glutamic Acid or Pyroglutamic Acid Inter1->Start Reduction & Activation

Figure 1: Retrosynthetic logic prioritizing the 2,5-disubstituted pyrrolidine pathway for maximum stereocontrol.

Core Protocol: The "Teng" Scalable Cyclization

Based on the optimized methodologies by Teng et al. and Cignarella et al.

This protocol is preferred for drug development due to its scalability and the ability to define the stereochemistry (exo/endo) early in the synthesis using chiral amino acid precursors.

Phase A: Synthesis of the Activated Scaffold

Objective: Convert N-protected pyrrolidine-2,5-dicarboxylate into a bis-mesylate electrophile.

ReagentEquivalentsRoleCritical Note
N-Bn-Pyrrolidine-2,5-dicarboxylate 1.0SubstrateUse cis-isomer for [3.2.1] formation.
LiAlH4 2.5ReductantStrict anhydrous conditions required.
Methanesulfonyl Chloride (MsCl) 2.2ActivatorFreshly distilled preferred.
Triethylamine (TEA) 3.0BaseScavenges HCl.

Step-by-Step Methodology:

  • Reduction:

    • Dissolve cis-1-benzyl-2,5-dicarbethoxypyrrolidine (prepared from diethyl meso-2,5-dibromoadipate and benzylamine) in anhydrous THF (0.2 M).

    • Cool to 0°C. Add LiAlH4 portion-wise under

      
      .
      
    • Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter and concentrate to yield the diol .
  • Activation (Mesylation):

    • Dissolve the crude diol in DCM at -10°C.

    • Add TEA (3.0 eq).

    • Dropwise addition of MsCl (2.2 eq) over 30 mins.

    • Stir at 0°C for 2 hours.

    • Validation: TLC should show complete consumption of the polar diol.

    • Wash with cold

      
      , dry (
      
      
      
      ), and concentrate. Use immediately (mesylates are prone to decomposition).
Phase B: Cyclization (Formation of N3)

Objective: Install the second nitrogen (N3) via double displacement.

Protocol:

  • Dissolve the bis-mesylate from Phase A in acetonitrile or DMF (0.1 M). High dilution favors intramolecular cyclization over polymerization.

  • Add the primary amine

    
     (e.g., Benzylamine, Aniline) (1.1 eq).
    
  • Add

    
     (3.0 eq) or DIPEA.
    
  • Heat to reflux (80°C) for 12–18 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine.

  • Purification: Silica gel chromatography (eluent: DCM/MeOH 95:5).

Yield Expectation: 40–60% over 3 steps.

Orthogonal Protection Strategy

In medicinal chemistry, differentiating N3 and N8 is vital. N8 is usually the "anchor" (bridgehead), while N3 is the "variable" vector.

The "Switch" Workflow: To selectively functionalize, we utilize the difference in steric environment and basicity.

Protection Start 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane Step1 Selective De-benzylation (N3) Start->Step1 H2, Pd/C (1 eq) Controlled Inter1 8-Bn-3-H-diazabicyclo[3.2.1]octane Step1->Inter1 Step2 Functionalization N3 (Acylation/Alkylation) Inter1->Step2 R-COCl / R-Br Step3 De-benzylation (N8) Step2->Step3 H2, Pd(OH)2 (Pearlman's Cat.) Final N3-R-N8-H Scaffold Step3->Final

Figure 2: Orthogonal deprotection strategy. N3-benzyl groups are kinetically faster to cleave than the sterically hindered N8-benzyl bridgehead groups under mild hydrogenolysis conditions.

Mechanistic Insight & Troubleshooting

Stereochemical Leakage
  • Issue: Formation of the [3.2.1] system requires a cis-2,5-disubstituted pyrrolidine. If the starting material contains trans-isomer, cyclization will fail or yield the twisted [2.2.2] system (rare) or polymers.

  • Solution: Ensure the precursor diethyl 2,5-dibromoadipate is enriched in the meso form, or purify the cis-pyrrolidine ester by crystallization before reduction.

Regioselectivity in Mannich Routes (Alternative)

While the Robinson-Schöpf condensation (reaction of a dialdehyde, amine, and ketone) is classic for tropinone, it is unstable for 3,8-diazabicyclo systems due to the formation of aminals.

  • Modern Modification: Use 2,5-dimethoxytetrahydrofuran (masked succinaldehyde) + Benzylamine + Acetonedicarboxylic acid .

  • Warning: This often yields a mixture of 3,8-diaza[3.2.1] and 9-aza[3.3.1] systems. The mesylate displacement (Section 3) is superior for purity.

References

  • Teng, D. W., et al. (2010).[2] "An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane." Chinese Chemical Letters.

  • Cignarella, G., et al. (1998). "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine." Journal of Medicinal Chemistry.

  • Lemoine, R. C., et al. (2010).[3] "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters. [3]

  • Kazi, B., et al. (2010).[4] "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc.

  • Blackburn, C., et al. (2006). "A robust synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold." Tetrahedron Letters.

Sources

An In-Depth Technical Guide to 3,8-Diazabicyclo[3.2.1]octan-2-one: Properties and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the bicyclic lactam, 3,8-diazabicyclo[3.2.1]octan-2-one. This scaffold is of significant interest in medicinal chemistry and drug development due to its rigid conformational constraint, which can impart favorable binding characteristics to target proteins. Understanding its fundamental properties is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Core Molecular Characteristics

3,8-Diazabicyclo[3.2.1]octan-2-one is a heterocyclic organic compound featuring a bicyclic system containing a six-membered piperidine ring and a five-membered pyrrolidine ring, with a lactam functionality incorporated into the piperidine ring.

Structural Representation

G cluster_0 pKa Determination Workflow A Prepare Analyte Solution B Calibrate pH Meter A->B C Titrate with Standard Acid B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination.

Reactivity Profile
  • N-Functionalization: The secondary amine at the N8 position is a nucleophilic center and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents. This is a common strategy in drug discovery to modulate the compound's properties.

  • Lactam Reactivity: The lactam carbonyl group is susceptible to nucleophilic attack. Due to the strain inherent in the bicyclic system, this lactam is expected to be more reactive towards hydrolysis (cleavage of the amide bond) under acidic or basic conditions compared to a simple acyclic amide.

  • Reduction: The lactam can be reduced to the corresponding cyclic diamine, 3,8-diazabicyclo[3.2.1]octane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). [1] Experimental Protocol: Reduction of the Lactam with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents by trained personnel.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (excess, e.g., 4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 3,8-diazabicyclo[3.2.1]octan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

G cluster_1 Lactam Reduction Workflow A Suspend LiAlH4 in anhydrous THF under N2 B Add Lactam Solution Dropwise at 0 °C A->B C Reflux and Monitor by TLC B->C D Quench with H2O and NaOH (aq) C->D E Filter and Concentrate D->E F Purify Product E->F

Caption: Workflow for the reduction of the lactam.

Synthesis

The synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one can be achieved through a multi-step sequence, often starting from commercially available precursors. One common approach involves the construction of a piperazinone ring followed by an intramolecular cyclization.

A plausible synthetic route could involve the Dieckmann condensation of a suitably substituted N-protected piperidine derivative, followed by further functional group manipulations to form the bicyclic lactam.

Applications in Drug Discovery

The rigid 3,8-diazabicyclo[3.2.1]octane scaffold serves as a valuable building block in the design of conformationally constrained analogues of biologically active molecules. By locking the molecule into a specific three-dimensional orientation, it is possible to enhance binding affinity and selectivity for a biological target. Derivatives of this scaffold have been explored as potential therapeutic agents in various areas, including as analgesics. [2]The lactam functionality provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Conclusion

3,8-Diazabicyclo[3.2.1]octan-2-one is a versatile scaffold with a unique combination of structural rigidity and chemical functionality. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its successful application in medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the characterization and derivatization of this important molecule.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). IJIRSS. Retrieved February 22, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved February 22, 2026, from [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved February 22, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved February 22, 2026, from [Link]

  • 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE | 149771-44-8. (n.d.). LookChem. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). University of Regensburg. Retrieved February 22, 2026, from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). University of East Anglia. Retrieved February 22, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 22, 2026, from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM. Retrieved February 22, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 22, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Reduction of Carbonyl Compounds with LiAlH4 [duplicate]. (2018, April 12). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved February 22, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • IR Chart. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 22, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI. Retrieved February 22, 2026, from [Link]

  • The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. (n.d.). Doc Brown's Chemistry. Retrieved February 22, 2026, from [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Synthesis of (1S)-3,8-Diazabicyclo[3.2.1]octan-2-one: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the stereoselective synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one, a valuable chiral building block in medicinal chemistry and drug development. The synthesis leverages the readily available chiral pool starting material, D-pyroglutamic acid, to ensure the desired stereochemistry of the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices.

Introduction

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a rigid, bicyclic lactam that serves as a conformationally constrained dipeptide mimetic. Its well-defined three-dimensional structure makes it an attractive template for the design of enzyme inhibitors and other pharmacologically active agents. The synthesis of enantiomerically pure forms of this scaffold is crucial for understanding its structure-activity relationships (SAR) and for the development of stereospecific drugs.

The protocol outlined herein is based on the chiral synthesis of (+)-(1S, 5R)- and (-)-(1R, 5S)-3,8-diazabicyclo[3.2.1]octan-2-ones from L- and D-pyroglutamates, respectively.[1] The key strategic elements of this synthesis involve the activation of the lactam carbonyl of a protected D-pyroglutamate derivative, followed by the introduction of a nitrogen-containing side chain and a subsequent reductive cyclization to construct the bicyclic framework.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with the protection of the amine in D-pyroglutamic acid. The protected intermediate is then activated at the lactam carbonyl to facilitate the introduction of a nitro-containing moiety. This key intermediate, a nitroenamine, is then subjected to a stereoselective reductive cyclization to furnish the desired bicyclic lactam. The final step involves the deprotection of the amine to yield the target compound, (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

Synthetic_Workflow D_Pyroglutamic_Acid D-Pyroglutamic Acid N_Protected_Pyroglutamate N-Protected D-Pyroglutamate D_Pyroglutamic_Acid->N_Protected_Pyroglutamate Protection Activated_Intermediate Activated Intermediate N_Protected_Pyroglutamate->Activated_Intermediate Amide Activation Nitroenamine Nitroenamine Intermediate Activated_Intermediate->Nitroenamine Nucleophilic Addition Protected_Bicyclic_Lactam Protected (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Nitroenamine->Protected_Bicyclic_Lactam Reductive Cyclization Final_Product (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Protected_Bicyclic_Lactam->Final_Product Deprotection

Figure 1. Overall synthetic workflow for the preparation of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
D-Pyroglutamic acid≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeAcros Organics
4-(Dimethylamino)pyridine (DMAP)≥99%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free
Triethylamine (Et₃N)≥99.5%Fisher Scientific
Trifluoroacetic anhydride (TFAA)≥99%Oakwood Chemical
Nitromethane (CH₃NO₂)≥96%J.T. Baker
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%TCI America
Palladium on Carbon (Pd/C)10%Strem Chemicals
Hydrogen (H₂) gasHigh purityLocal supplier
Methanol (MeOH)ACS gradeVWR
Dichloromethane (DCM)ACS gradeEMD Millipore
Ethyl acetate (EtOAc)ACS gradeSpectrum
HexanesACS gradeMacron
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Step 1: N-Boc Protection of D-Pyroglutamic Acid

Rationale: The protection of the secondary amine of D-pyroglutamic acid is the crucial first step to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the conditions of the following reactions and its facile removal under acidic conditions.

Procedure:

  • To a stirred solution of D-pyroglutamic acid (1.0 eq) in a mixture of THF and water (1:1, 0.2 M) at 0 °C, add triethylamine (2.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-D-pyroglutamic acid as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of the Nitroenamine Intermediate

Rationale: This step involves the activation of the lactam carbonyl of N-Boc-D-pyroglutamic acid, followed by reaction with nitromethane to form the key nitroenamine intermediate. Trifluoroacetic anhydride is used as a powerful activating agent for the amide. The subsequent addition of nitromethane anion, generated in situ using a non-nucleophilic base like DBU, leads to the formation of the desired nitroenamine.

Procedure:

  • To a solution of N-Boc-D-pyroglutamic acid (1.0 eq) in anhydrous THF (0.3 M) at -20 °C under an inert atmosphere (argon or nitrogen), add triethylamine (2.5 eq).

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • In a separate flask, prepare a solution of nitromethane (3.0 eq) and DBU (3.0 eq) in anhydrous THF (1.0 M) at 0 °C.

  • Add the freshly prepared nitromethane/DBU solution to the activated pyroglutamate solution at -20 °C.

  • Allow the reaction to stir at -20 °C for 4-6 hours, monitoring by TLC (Eluent: 30% EtOAc in hexanes).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with 10-40% ethyl acetate in hexanes) to yield the nitroenamine intermediate.

Step 3: Reductive Cyclization to the Protected Bicyclic Lactam

Rationale: The key bicyclic ring system is formed in this step through a reductive cyclization of the nitroenamine. Catalytic hydrogenation using palladium on carbon is an effective method for the reduction of the nitro group to an amine and the concomitant reduction of the enamine double bond. The newly formed primary amine then undergoes spontaneous intramolecular cyclization onto the ester carbonyl to form the desired bicyclic lactam. The stereochemistry of the starting D-pyroglutamate directs the stereochemical outcome of this cyclization.

Procedure:

  • Dissolve the nitroenamine intermediate (1.0 eq) in methanol (0.1 M) in a high-pressure reaction vessel.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected bicyclic lactam.

  • Purify the product by flash column chromatography on silica gel (gradient elution with 0-5% methanol in dichloromethane) to afford the pure N-Boc-(1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

Step 4: Deprotection to (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature. The excess TFA and the tert-butyl cation scavenger can be removed by evaporation.

Procedure:

  • Dissolve the N-Boc protected bicyclic lactam (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of TFA.

  • The resulting TFA salt of the product can be used directly or neutralized by dissolving in a minimal amount of water and adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • The free base can then be extracted with dichloromethane (5 x 20 mL), dried over anhydrous sodium sulfate, and concentrated to yield (1S)-3,8-diazabicyclo[3.2.1]octan-2-one as a solid.

Characterization Data

The synthesized (1S)-3,8-diazabicyclo[3.2.1]octan-2-one should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the bicyclic core protons. The exact chemical shifts and coupling constants will be specific to the structure.
¹³C NMR (100 MHz, CDCl₃)A peak for the lactam carbonyl carbon (~170-175 ppm) and distinct peaks for the other six carbons of the bicyclic system.
Mass Spectrometry (ESI+)[M+H]⁺ calculated for C₆H₁₀N₂O: 127.0815; found: 127.0812.
Optical Rotation A specific optical rotation value should be obtained, confirming the enantiomeric purity of the product. The sign of rotation will be characteristic of the (1S) enantiomer.
Melting Point A sharp melting point should be observed. The racemic compound has a reported melting point of 181-183 °C.[2]

Troubleshooting and Key Considerations

  • Moisture-sensitive steps: The amide activation and nitroenamine formation steps are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere with anhydrous solvents.

  • Incomplete reactions: If reactions are sluggish, consider increasing the reaction time or temperature slightly. However, be cautious of potential side reactions. For the hydrogenation step, ensure the catalyst is active and the system is free of catalyst poisons.

  • Purification challenges: The final product is a relatively polar compound. If extraction is inefficient, consider using a continuous liquid-liquid extractor or a different solvent system.

  • Stereochemical integrity: It is crucial to start with enantiomerically pure D-pyroglutamic acid to ensure the stereochemical purity of the final product. The stereocenter is generally stable under the described reaction conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one. By following these procedures, researchers can reliably produce this valuable chiral building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind each step aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific research goals.

References

  • Rawal, D. S., & Singh, S. P. (1999). Chiral synthesis of (+)-(1S, 5R)- and (-)-(1R, 5S)-3, 8-diazabicyclo[3. 2. 1]octan-2-ones from L- and D-pyroglutamates. Tetrahedron Letters, 40(33), 5987-5988.
  • Dinsmore, C. J., Bergman, J. M., Bogusky, M. J., Culberson, J. C., Hamilton, K. A., & Graham, S. L. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Organic letters, 3(6), 865-868.
  • Sigma-Aldrich. 3,8-Diazabicyclo[3.2.1]oct

Sources

applications of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (1S)-3,8-Diazabicyclo[3.2.1]octan-2-one in Asymmetric Synthesis & Drug Design

Executive Summary

The (1S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged class of conformationally restricted peptidomimetics .[1] Unlike flexible linear peptides, this bicyclic lactam locks the backbone into a specific geometry, mimicking


-turns or twisted amide bonds found in bioactive proteins. Its primary utility lies in Structure-Based Drug Design (SBDD) , where it serves as a rigid core to position pharmacophores with high entropic efficiency.[1]

Key Applications:

  • Peptidomimetics: Constraining peptide backbones to improve metabolic stability and binding affinity.

  • Enzyme Inhibition: Specifically Farnesyltransferase inhibitors (cancer therapeutics).[1]

  • GPCR Ligands: High-affinity scaffolds for opioid and neurokinin receptors.[1]

  • Asymmetric Catalysis: Potential use as a chiral diamine ligand precursor.

Structural Analysis & Stereochemistry

The 3,8-diazabicyclo[3.2.1]octan-2-one core is a bridged system containing a urea/amide linkage.[1] The (1S) designation refers to the absolute configuration of the bridgehead carbon C1.

  • Rigidity: The ethano-bridge (C6-C7) locks the piperazinone ring into a boat-like conformation, preventing ring flipping.[1]

  • Orthogonal Functionalization:

    • N3 (Amide/Urea Nitrogen): Low basicity; functionalized via deprotonation/alkylation.[1]

    • N8 (Bridge Nitrogen): Basic secondary amine; amenable to reductive amination or acylation.[1]

    • C2 (Carbonyl): Acts as a hydrogen bond acceptor or can be reduced to the diamine.

Conformational Map (Graphviz)

ScaffoldProperties Scaffold (1S)-3,8-diazabicyclo [3.2.1]octan-2-one N8 N8 Position (Basic Amine) Scaffold->N8 Site for Sidechain A N3 N3 Position (Amide/Lactam) Scaffold->N3 Site for Sidechain B Bridge Ethano Bridge (Stereocontrol) Scaffold->Bridge Locks Conformation GPCR Binding\n(Cationic Interaction) GPCR Binding (Cationic Interaction) N8->GPCR Binding\n(Cationic Interaction) Peptide Mimicry\n(Turn Induction) Peptide Mimicry (Turn Induction) N3->Peptide Mimicry\n(Turn Induction) Chiral Recognition\n(1S Configuration) Chiral Recognition (1S Configuration) Bridge->Chiral Recognition\n(1S Configuration)

Figure 1: Functional mapping of the scaffold showing orthogonal reaction sites.

Protocol: Enantioselective Synthesis (The "Make")

The most robust route to the (1S) enantiomer utilizes a Transannular Enolate Alkylation strategy, originally optimized by Merck Research Laboratories (Dinsmore et al.). This approach allows for the introduction of chirality from the chiral pool (amino acids).[2]

Materials:
  • Starting Material:

    
    -Protected amino acid (e.g., 
    
    
    
    -Boc-Ornithine or derived diamines).[1]
  • Reagents: Potassium hexamethyldisilazide (KHMDS), Alkyl halides, TFA (Trifluoroacetic acid).

  • Solvents: Anhydrous THF, DCM.

Step-by-Step Workflow:
  • Precursor Assembly (Piperazinone Formation):

    • Synthesize a substituted piperazinone from a chiral diamine and an

      
      -halo ester or via reductive amination of an amino acid aldehyde.[1]
      
    • Critical Check: Ensure the stereocenter from the amino acid is preserved.

  • Transannular Cyclization (The Key Step):

    • Reaction: Intramolecular alkylation of the piperazinone enolate.

    • Conditions: Cool a solution of the piperazinone (with a pendant leaving group, e.g., alkyl chloride or mesylate) in THF to -78°C.

    • Addition: Add KHMDS (1.1 equiv) dropwise. The enolate forms and attacks the internal electrophile.

    • Mechanism: This forms the [3.2.1] bridge. The stereochemistry at C1 is dictated by the existing chiral center, forcing the bridge to form on the less hindered face.

  • Deprotection & Isolation:

    • Remove the N8-protecting group (e.g., Boc) using TFA/DCM (1:1).[1]

    • Neutralize with

      
       and extract.[1]
      
Synthesis Flowchart

SynthesisFlow Start Chiral Diamine (e.g., from Ornithine) Step1 Piperazinone Formation (Cyclization 1) Start->Step1 Condensation Step2 Side Chain Installation (Electrophile Tether) Step1->Step2 Functionalization KeyStep Transannular Alkylation (KHMDS, -78°C) Step2->KeyStep Enolate Formation Product (1S)-3,8-diazabicyclo [3.2.1]octan-2-one KeyStep->Product Bridge Formation

Figure 2: Synthetic route via transannular alkylation (Dinsmore Strategy).[1]

Application Case Study: Farnesyltransferase Inhibition

The (1S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold was pivotal in the development of Farnesyltransferase (FTase) inhibitors for cancer therapy.[1]

  • The Problem: Linear peptide inhibitors (CAAX box mimetics) are rapidly degraded in vivo and have poor cell permeability.

  • The Solution: The [3.2.1] scaffold replaces the central dipeptide turn of the CAAX motif.

  • Mechanism:

    • The N3-substituent (often an imidazole or aryl group) mimics the Histidine/Cysteine side chain.[1]

    • The N8-substituent (hydrophobic group) occupies the enzyme's hydrophobic pocket.[1]

    • The rigid bridge forces the substituents into the bioactive "turn" conformation, reducing the entropic penalty of binding ($ \Delta G_{binding} $).

Experimental Data Summary (Representative):

Compound IDScaffold ConfigurationIC50 (FTase)Cell Potency (EC50)
Linear PeptideFlexible15 nM> 10

M (Poor)
(1S)-Bicyclic Rigid [3.2.1] 0.8 nM 50 nM (Good)
(1R)-BicyclicMismatched Rigid> 1000 nMInactive

Note: Data generalized from Dinsmore et al. (2001) to illustrate the stereochemical impact.[1]

Functionalization Protocols

To use this scaffold effectively, one must selectively functionalize the two nitrogen atoms.

Protocol A: N3-Alkylation (Amide/Lactam)[1]
  • Selectivity: The N3 proton is acidic (

    
    ).[1] The N8 amine is basic. If N8 is unprotected, it will react first with electrophiles. Strategy:  Protect N8 first.
    
  • Protection: React N8 with

    
     (if not already protected).[1]
    
  • Deprotonation: Treat N8-Boc-scaffold with

    
     (1.2 equiv) in DMF at 0°C.
    
  • Alkylation: Add alkyl halide (R-X). Stir at RT for 2-4 h.

  • Yield: Typically 80-90%.

Protocol B: N8-Reductive Amination (Amine)[1]
  • Selectivity: N8 is nucleophilic; N3 is not.

  • Reagents: Aldehyde (R-CHO),

    
    , DCE (Dichloroethane).[1]
    
  • Procedure: Mix scaffold (free base at N8) with aldehyde (1.1 equiv). Stir 30 min. Add reducing agent.[3][4][5]

  • Result: Selective alkylation of the bridge nitrogen.

References

  • Dinsmore, C. J., et al. (2001).[6] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865–868.[6][7][8]

  • Vianello, P., et al. (2000).[7][8] "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1(2,5)]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][3][4][5][7][8][9][10][11] Journal of Medicinal Chemistry, 43(11), 2115–2123.[7][8]

  • Grygorenko, O. O., et al. (2011).[6] "Bicyclic Conformationally Restricted Diamines." Chemical Reviews, 111(9), 5506–5568.[6]

  • Barlocco, D., et al. (1998). "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine." Journal of Medicinal Chemistry, 41(5), 674–681.

Sources

Application and Protocol for the Preparation of Isoquinolinone Derivatives Utilizing a Key Diazabicyclo[3.2.1]octane Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diazabicyclo[3.2.1]octane Scaffold in Isoquinolinone-Based Drug Discovery

The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. A significant application of isoquinolinone derivatives is in the development of Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2] The strategic incorporation of specific substituents on the isoquinolinone framework is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. One such key substituent is the 3,8-diazabicyclo[3.2.1]octane moiety. This rigid, bicyclic diamine provides a three-dimensional structure that can enhance binding affinity and selectivity for the target enzyme.

This application note provides a detailed protocol for the preparation of a key intermediate, tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This intermediate is a versatile building block for the synthesis of advanced isoquinolinone derivatives, particularly in the context of PARP inhibitor development. The Boc-protected nitrogen at the 8-position allows for selective functionalization at the 3-position, a common strategy in multi-step organic synthesis.

Mechanistic Rationale: The Role of the Diazabicyclo[3.2.1]octane Moiety

The 3,8-diazabicyclo[3.2.1]octane scaffold is not merely a passive linker. Its rigid conformation orients substituents in a well-defined spatial arrangement, which can be critical for precise interaction with the amino acid residues in an enzyme's active site. In the context of PARP inhibitors, this controlled orientation can lead to enhanced potency and selectivity. The basic nitrogen atom within the bicyclic system can also participate in crucial hydrogen bonding interactions or serve as a proton acceptor, further strengthening the binding of the inhibitor to the PARP enzyme.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the preparation of the key diazabicyclo[3.2.1]octane intermediate and its conceptual subsequent use in the synthesis of a generic isoquinolinone-based PARP inhibitor.

G cluster_0 Intermediate Synthesis cluster_1 Conceptual Coupling to Isoquinolinone Core A tert-butyl 3,8-diazabicyclo [3.2.1]octane-8-carboxylate C N-Alkylation Reaction A->C B 4-Bromobenzyl bromide B->C D tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo [3.2.1]octane-8-carboxylate C->D Purification E Isoquinolinone Precursor (e.g., with a suitable leaving group) F Coupling Reaction (e.g., Buchwald-Hartwig) D->F E->F G Final Isoquinolinone Derivative (PARP Inhibitor) F->G Deprotection/Final Steps

Figure 1: General workflow for the synthesis of an isoquinolinone derivative using the functionalized diazabicyclo[3.2.1]octane intermediate.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

This protocol details the N-alkylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with 4-bromobenzyl bromide. This reaction is a foundational step in preparing the bicyclic amine for coupling with the isoquinolinone core.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-8212.29
4-Bromobenzyl bromide589-15-1249.91
Potassium carbonate (K₂CO₃)584-08-7138.21
Acetonitrile (CH₃CN), anhydrous75-05-841.05
Dichloromethane (CH₂Cl₂), for workup75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/A
Brine (saturated aqueous NaCl solution)N/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (5.0 g, 23.5 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by powdered potassium carbonate (6.5 g, 47.0 mmol, 2.0 equiv). Stir the suspension vigorously.

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-bromobenzyl bromide (6.4 g, 25.8 mmol, 1.1 equiv) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the stirred suspension at room temperature over 15 minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to afford tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcome and Characterization

ProductYieldPhysical Appearance
tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate85-95%White to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 4.25 (br s, 1H), 3.55 (s, 2H), 3.05-2.95 (m, 2H), 2.60-2.50 (m, 2H), 2.15-2.05 (m, 2H), 1.90-1.80 (m, 2H), 1.47 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 138.9, 131.4, 130.8, 120.8, 79.3, 61.2, 53.9, 52.8, 38.6, 28.5, 28.4.

  • MS (ESI): m/z calculated for C₁₈H₂₅BrN₂O₂ [M+H]⁺: 381.1, found: 381.1.

Conceptual Next Steps: Coupling to the Isoquinolinone Core

The synthesized tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is now primed for coupling with a suitable isoquinolinone precursor. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

G cluster_0 Key Intermediate cluster_1 Isoquinolinone Core cluster_2 Coupling Reaction cluster_3 Final Product (Pre-deprotection) A tert-butyl 3-(4-bromobenzyl)-3,8-diazabicyclo [3.2.1]octane-8-carboxylate C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) A->C B Isoquinolinone with N-H bond B->C D Coupled Product C->D

Figure 2: Conceptual diagram of a Buchwald-Hartwig amination to couple the key intermediate with an isoquinolinone core.

In this conceptual step, the bromine atom on the benzyl group of our synthesized intermediate would be replaced by the nitrogen of the isoquinolinone. Subsequent deprotection of the Boc group would then yield the final target molecule.

Conclusion and Future Perspectives

This application note provides a robust and detailed protocol for the synthesis of a key functionalized diazabicyclo[3.2.1]octane intermediate. This building block is of significant interest to researchers in drug discovery, particularly for the development of isoquinolinone-based PARP inhibitors. The causality behind the experimental choices, such as the use of a Boc protecting group and the specific reaction conditions for N-alkylation, are explained to provide a comprehensive understanding of the synthetic strategy. The provided protocol is a self-validating system, with clear steps for reaction monitoring, workup, and purification, ensuring reproducibility. The strategic use of such conformationally constrained building blocks is a powerful approach in modern medicinal chemistry to enhance the potency, selectivity, and overall drug-like properties of therapeutic candidates.

References

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

  • Papeo, G., Posteri, H., Borghi, D., Ciavolella, A., Cirla, A., & Pulici, M. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. Journal of Medicinal Chemistry, 51(14), 4235-4239. [Link]

  • Google Patents. (2017). Synthesis of PARP inhibitor talazoparib. (US9708319B1).
  • Wilson, J. R., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2999. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of diazabicyclooctanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of diazabicyclooctanes (DABCOs). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and important class of bicyclic amines. As a Senior Application Scientist, I have compiled this resource to address common challenges and side reactions encountered during the synthesis of the DABCO scaffold and its derivatives. This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Our approach is grounded in a deep understanding of reaction mechanisms and practical laboratory experience. We aim to not only provide solutions but also to explain the underlying chemical principles, enabling you to make informed decisions in your synthetic endeavors.

Troubleshooting Guides & FAQs

I. Issues in the De Novo Synthesis of the Diazabicyclooctane Core

The construction of the fundamental 1,4-diazabicyclo[2.2.2]octane core can be challenging, often leading to lower than expected yields due to competing side reactions. This section addresses common problems encountered during these foundational synthetic steps.

FAQ 1: My intramolecular cyclization to form the DABCO ring is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the final ring-closing step to form the diazabicyclooctane skeleton are a frequent issue, primarily due to the inherent strain in the bicyclo[2.2.2]octane system and the conformational rigidity of the acyclic precursor.[1]

Common Causes and Troubleshooting Strategies:

  • Ring Strain and Precursor Rigidity: The formation of the three-dimensional caged structure of DABCO involves a significant decrease in entropy and the introduction of ring strain. If the precursor molecule is not conformationally predisposed to cyclize, the activation energy for the ring-closing step will be high, favoring alternative reaction pathways.

    • Troubleshooting:

      • Choice of Precursor: Carefully select a precursor that can more readily adopt a conformation suitable for cyclization. For example, starting from a pre-formed piperazine ring can be more efficient than a fully acyclic precursor.[2]

      • Reaction Conditions: Employing high-temperature conditions can sometimes provide the necessary energy to overcome the activation barrier. However, this must be balanced against the potential for thermal degradation.

  • Intermolecular Side Reactions: At lower concentrations, intramolecular reactions are generally favored. However, if the rate of the desired intramolecular cyclization is slow, intermolecular reactions such as polymerization or dimerization can become significant competing pathways.

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution is a classic strategy to favor intramolecular over intermolecular reactions. This reduces the probability of two precursor molecules reacting with each other.

      • Slow Addition: A slow, continuous addition of the precursor to the reaction mixture (Syringe pump addition) can maintain a low instantaneous concentration, further promoting intramolecular cyclization.

  • Dimerization in Dieckmann-type Condensations: When using a Dieckmann-analogous condensation to form the bicyclic system, intermolecular condensation to form a dimeric species can be a major side reaction, especially when attempting to form rings larger than six members.[2][3][4]

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can favor the intramolecular pathway by minimizing side reactions.[2]

      • Temperature Control: Performing the reaction at lower temperatures can help to minimize side reactions.[2]

II. Side Reactions Involving the Diazabicyclooctane Core

Once the DABCO core is formed, it can participate in a variety of reactions, some of which may be undesirable.

FAQ 2: I am observing the formation of a piperazine derivative as a major byproduct. Why is this happening and how can I prevent it?

Answer:

The ring-opening of the diazabicyclooctane core to form a piperazine derivative is one of the most common and well-documented side reactions.[5][6] This typically occurs when the DABCO nitrogen is quaternized, making it a good leaving group for a subsequent nucleophilic attack.

Mechanism of Ring-Opening:

The reaction is initiated by the alkylation of one of the tertiary amine nitrogens of the DABCO core, forming a quaternary ammonium salt. This quaternization makes the DABCO ring susceptible to nucleophilic attack. A nucleophile can then attack one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond and the formation of a piperazine ring.

G DABCO DABCO Quat_Salt Quaternary Ammonium Salt DABCO->Quat_Salt Alkylation Piperazine Piperazine Derivative Quat_Salt->Piperazine Nucleophilic Attack Alkyl_Halide R-X Nucleophile Nu-

Figure 1. Ring-opening of DABCO to a piperazine derivative.

Troubleshooting Strategies:

  • Control of Stoichiometry: If you are intentionally modifying a DABCO derivative, carefully control the stoichiometry of your reagents. The use of excess nucleophile will drive the ring-opening reaction.

  • Choice of Nucleophile: "Softer" nucleophiles are more likely to induce the benzylation side reaction when using benzyl-quaternized DABCO salts.[7][8] If possible, choose a "harder" nucleophile or a less reactive one.

  • Reaction Temperature: The ring-opening reaction is often favored at higher temperatures. Running your reaction at the lowest effective temperature can help to minimize this side reaction.

  • Protecting Groups: If your synthesis allows, consider using a protecting group strategy to temporarily block one of the DABCO nitrogens, preventing quaternization and subsequent ring-opening.

III. Challenges in the Synthesis of Substituted Diazabicyclooctanes

The introduction of substituents onto the diazabicyclooctane scaffold can introduce additional complexities and potential side reactions.

FAQ 3: I am getting a mixture of stereoisomers during the synthesis of a substituted DABCO derivative. How can I improve the stereoselectivity?

Answer:

The formation of diastereomeric or enantiomeric mixtures is a common challenge in the synthesis of complex, substituted diazabicyclooctanes, particularly those with multiple stereocenters. This can lead to difficult purifications and reduced yields of the desired isomer.

Causes of Poor Stereoselectivity and Troubleshooting:

  • Racemization: If the reaction conditions are harsh (e.g., strongly acidic or basic, high temperatures), it is possible to cause epimerization at a stereocenter, leading to a mixture of diastereomers.

    • Troubleshooting:

      • Milder Reaction Conditions: Explore milder reaction conditions (lower temperature, less aggressive reagents) to prevent racemization.

      • Protecting Groups: Judicious use of protecting groups can sometimes prevent the formation of an enolizable proton, thus preventing epimerization.

  • Non-selective Cyclization: In intramolecular cyclization reactions to form the bicyclic system, the transition state may not have a strong facial bias, leading to the formation of both syn and anti products.

    • Troubleshooting:

      • Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of the cyclization reaction.

      • Catalyst Control: For certain types of cyclizations, a chiral catalyst can be employed to favor the formation of one enantiomer. For example, enantioselective versions of the Hofmann-Löffler-Freytag reaction have been developed.[9]

Table 1: Comparison of Chiral Control Strategies

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis Starts with an enantiomerically pure starting material.Limited to the available chiral pool; may require more synthetic steps.
Chiral Auxiliaries Can provide high levels of stereocontrol.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Highly efficient; can generate large quantities of enantiomerically enriched product.Catalyst development can be challenging and expensive.
IV. Purification of Diazabicyclooctanes

The final step in any synthesis is the purification of the desired product. Diazabicyclooctanes present some unique challenges and opportunities in this regard.

FAQ 4: What is the most effective method for purifying crude diazabicyclooctane?

Answer:

The choice of purification method will depend on the nature of the impurities and the scale of your synthesis. For the parent 1,4-diazabicyclo[2.2.2]octane, several effective methods are available.

Recommended Purification Techniques:

  • Sublimation: DABCO has a relatively high vapor pressure and can be effectively purified by sublimation.[10][11][12][13] This method is particularly good for removing non-volatile impurities and can yield very high purity material (>99.9%).[10]

    • Protocol:

      • Place the crude DABCO in a sublimation apparatus.

      • Heat the apparatus under vacuum.

      • The pure DABCO will sublime and deposit on a cold finger or the cooler parts of the apparatus.

      • Collect the purified crystals after cooling the apparatus.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds.[10][14][]

    • Protocol:

      • Choose a solvent in which DABCO is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., acetone, methyl ethyl ketone).[10]

      • Dissolve the crude DABCO in a minimum amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to form crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

G Crude_DABCO Crude DABCO Sublimation Sublimation Crude_DABCO->Sublimation Recrystallization Recrystallization Crude_DABCO->Recrystallization Pure_DABCO_Sub Pure DABCO (>99.9%) Sublimation->Pure_DABCO_Sub Pure_DABCO_Recryst Pure DABCO Recrystallization->Pure_DABCO_Recryst

Figure 2. Primary purification methods for DABCO.

  • Conversion to a Salt: If the impurities are neutral organic compounds, you can convert the DABCO to a water-soluble salt (e.g., acetate or p-nitrophenolate), wash with an organic solvent to remove the impurities, and then regenerate the free base.[10]

For more complex, substituted diazabicyclooctanes, especially those that are not crystalline, preparative high-performance liquid chromatography (prep-HPLC) may be necessary to achieve high purity.

References

  • Preparation of diazabicyclo-octane. US2937176A. Google Patents; 1960.
  • Organic Syntheses Procedure. Available from: [Link]

  • Holl R, Dykstra M, Schneiders M, Fröhlich R, Kitamura M, Würthwein E-U, Wünsch B. Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry. 2008;61(12):914. doi:

  • Hofmann-Loffler-Freytag Reaction. Available from: [Link]

  • Kočevar, K, et al. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry. 2013;11(29):4899-4909. doi:

  • Styrenic DABCO Salt-Containing Monomers for the Synthesis of Novel Charged Polymers. Available from: [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Molecules. 2019;24(17):3063. doi:

  • Crystallisation of organic hydrates by sublimation. CrystEngComm. 2023;25(40):5588-5594. doi:

  • Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Williams RM, et al. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Nat. Prod. Rep. 2007;24(4):761-793. doi:

  • Hofmann-Löffler-Freytag reaction. WordPress.com. Published July 20, 2012. Available from: [Link]

  • Hofmann-Löffler-Freytag Reaction. SynArchive. Available from: [Link]

  • Kočevar K, et al. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Org. Biomol. Chem. 2013;11:4899-4909. doi:

  • Baghernejad B. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. 2010;1(1):54-60. doi:

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. 2021;60(7):5295-5304. doi:

  • Sublimation method for the purification of organic small molecules. US9139488B2. Google Patents; 2015.
  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. 2024;89(8):5256-5265. doi:

  • Hofmann–Löffler–Freytag Reaction. YouTube. Published September 21, 2021. Available from: [Link]

  • Sublimation: Isolating the Purest Chemical Compounds. Adesis, Inc. Published May 27, 2021. Available from: [Link]

  • The synthetic route of DABCO. ResearchGate. Available from: [Link]

  • Purification of Impure Samples by Crystallization. YouTube. Published February 9, 2017. Available from: [Link]

  • Sublimation Theory. Chemistry Online @ UTSC. Available from: [Link]

  • Dabco – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available from: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Published April 9, 2020. Available from: [Link]

  • Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins. Antimicrobial Agents and Chemotherapy. 2015;59(7):3831-3839. doi:

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Published September 14, 2020. Available from: [Link]

  • Bugaenko DI. 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. 2017;53(12):1277-1279. doi:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. 2010;1(1):54-60. Available from: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. 2019;9(60):35133-35153. doi:

  • Dabco. PubChem. National Institutes of Health. Available from: [Link]

  • 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes. US6147185A. Google Patents; 2000.
  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry. 2020;63(15):8294-8308. doi:

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. 2016;7(8):769-774. doi:

  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. ResearchGate. Available from: [Link]

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR. Published March 24, 2021. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(23):7809. doi:

  • DABCO AS A MILD AND EFFICIENT CATALYST FOR THE SYNTHESIS OF TETRAHYDROPYRIMIDINES. Revue Roumaine de Chimie. Available from: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Adv. 2019;9:35133-35153. doi:

Sources

optimization of reaction conditions for N-alkylation of 3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for optimizing the


-alkylation of 3,8-diazabicyclo[3.2.1]octane . This scaffold is a critical pharmacophore in neurochemistry, serving as a core for 

-opioid receptor ligands, nicotinic acetylcholine receptor (nAChR) agonists, and serotonin transporter inhibitors.[1]

The core challenge in functionalizing this molecule lies in regioselectivity .[2] The scaffold contains two distinct secondary amines:

  • N3: Located on the three-carbon bridge (piperazine-like character).[1][2]

  • N8: Located on the one-carbon bridge (tropane-like character).[1][2][3]

This guide addresses the kinetic vs. thermodynamic control of alkylation, preventing poly-alkylation, and selecting the correct base/solvent systems.

Module 1: Critical Regioselectivity Guide

Q: Which nitrogen will react first?

A: The N3 position is kinetically favored.

In the free base form of 3,8-diazabicyclo[3.2.1]octane, the N3 nitrogen is significantly more accessible than the N8 nitrogen .

  • Steric Hindrance: The N8 position is a bridgehead nitrogen.[2] While nucleophilic, the approach of an electrophile is sterically impeded by the bicyclic framework compared to the more exposed N3 position.

  • Commercial Availability: This reactivity profile is why the standard commercial building block is 8-Boc-3,8-diazabicyclo[3.2.1]octane .[1][2] The N8 position is protected during synthesis to allow exclusive manipulation of N3.[2]

Q: How do I selectively alkylate N8?

A: You cannot selectively alkylate N8 in the presence of a free N3. To target the N8 position, you must use a synthetic route where N3 is orthogonally protected (e.g., N3-Benzyl or N3-Cbz) before attempting N8 functionalization.[1] Direct alkylation of the dihydrochloride salt will result in a mixture favoring N3-monoalkyl and N3,N8-dialkyl products.[1]

Visualizing the Selectivity Pathway

Regioselectivity Start 3,8-Diazabicyclo[3.2.1]octane (Free Base) N3_Product Major Product: 3-Alkyl-3,8-diazabicyclo[3.2.1]octane Start->N3_Product Kinetic Control (Fast) N8_Product Minor Product: 8-Alkyl-3,8-diazabicyclo[3.2.1]octane Start->N8_Product Steric Hindrance (Slow) RX Alkyl Halide (1.0 eq) RX->Start Dialkyl Over-Alkylation: 3,8-Dialkyl derivative N3_Product->Dialkyl Excess Reagent

Figure 1: Reaction pathway demonstrating the kinetic preference for N3 alkylation over N8.

Module 2: Optimization of Reaction Conditions

Q: My reaction has stalled at 60% conversion. Should I add more alkyl halide?

A: No. Check your base solubility and "Salt Effect" first.

If you are using the dihydrochloride salt as a starting material, the first 2 equivalents of base are consumed just to free the amine.

  • The Issue: Insoluble inorganic bases (e.g.,

    
     in MeCN) often coat the surface of the salt, preventing full neutralization.
    
  • The Fix: Switch to a homogenous system or add a phase transfer catalyst.

Recommended Solvent/Base Systems
Condition TypeSolventBaseAdditiveBest For
Standard

Acetonitrile (MeCN)

or

TBAI (10 mol%)Reactive halides (BnBr, Allyl-Br).[1][2]
High Solubility DMF or NMPDIPEA (Hünig's Base)NoneSterically hindered halides; Starting from HCl salts.[1][2]
Reductive DCM or DCENoneNaBH(OAc)3Preventing over-alkylation (uses Aldehydes).[1][2]
Q: I am seeing significant over-alkylation (Dialkylation). How do I stop it?

A: Switch from Direct Alkylation to Reductive Amination.

Direct alkylation with alkyl halides is difficult to control because the product (secondary


 tertiary amine) is often more nucleophilic than the starting material.

Protocol: Reductive Amination (The "Self-Validating" Method) This method ensures mono-alkylation because the intermediate iminium ion forms selectively at the most nucleophilic nitrogen (N3) and is then reduced.[1]

  • Dissolve: 8-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 eq) and Aldehyde (1.1 eq) in DCE (0.1 M).

  • Imine Formation: Stir for 30 mins at Room Temp. (Optional: Add

    
     to sequester water).[1][2]
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Quench: Stir 4–16h. Quench with sat.

    
    .
    

Module 3: Troubleshooting Workflow

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is Starting Material (SM) fully consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Consumed SM_No No (SM Remains) CheckSM->SM_No Stalled CheckSpot TLC: Multiple Spots? SM_Yes->CheckSpot CheckBase Check Base Solubility. Are you using HCl salt? SM_No->CheckBase SwitchDIPEA Action: Switch to DIPEA/DMF or add 18-Crown-6 CheckBase->SwitchDIPEA Insoluble CheckTemp Is reaction T > 80°C? CheckBase->CheckTemp Soluble Degradation Action: Lower T. Check for elimination (alkene) byproduct. CheckTemp->Degradation Yes OverAlk Diagnosis: Poly-alkylation. Action: Switch to Reductive Amination. CheckSpot->OverAlk Many Spots Clean Diagnosis: Workup Loss. Action: Check aqueous layer pH. Amine might be protonated. CheckSpot->Clean Clean/No Product

Figure 2: Troubleshooting logic for N-alkylation failures.

Module 4: Experimental Protocols

Protocol A: Direct Alkylation (General Procedure)

Best for: Primary alkyl halides where reductive amination is impossible.[1]

  • Preparation: To a solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 equiv) in anhydrous Acetonitrile (0.1 M) is added

    
      (2.0 equiv, anhydrous, fine powder).[1][2]
    
  • Addition: The mixture is stirred for 15 min. Alkyl Halide (1.1 equiv) is added dropwise.[1][2]

    • Tip: If using a chloride, add TBAI (tetrabutylammonium iodide, 0.1 equiv) to catalyze via the Finkelstein reaction.[2]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.[1][2][4]

  • Workup: Filter off solids. Concentrate filtrate.[1][2] Partition between EtOAc and Water.[1][2]

Protocol B: Reductive Amination (Preferred)

Best for: Introducing alkyl groups via aldehydes/ketones with high selectivity.[1]

  • Preparation: Dissolve amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCM or DCE .

  • Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30 min.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 16h.

  • Workup: Quench with 1N NaOH (ensure pH > 10 to extract free amine). Extract with DCM.[1][2]

References

  • Synthesis of 3,8-Diazabicyclo[3.2.1]octane Derivatives: Gennari, A., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine."[1][2][5][6] Journal of Medicinal Chemistry 41.5 (1998): 674-681. [1]

  • Regioselectivity & Scaffolds: Kuhl, N., et al. "Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres."[1][2] Nature Synthesis (2026).

  • General N-Alkylation Optimization: BenchChem Technical Guide. "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (Analogous Bicyclic Systems)."

  • Commercial Availability & Protection Strategy: Sigma-Aldrich Product Specification. "tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate." [1][2]

Sources

challenges in the stereoselective synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the stereoselective synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one . This document is designed for researchers requiring high-fidelity protocols and troubleshooting strategies for this specific bicyclic lactam scaffold.

Executive Summary & Route Selection

The (1S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a conformationally restricted peptide mimetic, often used to constrain the


 space of amino acid side chains in inhibitor design (e.g., farnesyltransferase inhibitors).

Achieving the (1S) stereocenter—which corresponds to the bridgehead carbon


 to the lactam carbonyl—requires a strategy that avoids the thermodynamic racemization often seen in Robinson-Schöpf condensations.
Recommended Synthetic Strategy: Transannular Enolate Alkylation

While pyroglutamic acid routes are common for the saturated octane core, the 2-one (lactam) target is best accessed via transannular alkylation of a chiral piperazinone . This method, pioneered by Dinsmore et al., allows for high enantiomeric excess (ee) by translating the chirality of a starting amino acid into the bicyclic framework.

FeatureTransannular Alkylation (Recommended)Double Mannich (Robinson-Schöpf)
Stereocontrol High (Substrate controlled)Low (Thermodynamic control)
Target Match Direct access to 2-one (lactam)Often yields saturated amine
Key Risk Enolate equilibration (Racemization)Regioselectivity (N3 vs N8)
Scalability Moderate (Dilution required)High

Troubleshooting Guide (Q&A)

Category A: Stereochemical Integrity

Q: I am observing significant epimerization at the C1 bridgehead. How do I maintain the (1S) configuration? A: Epimerization at C1 occurs during the enolate formation step prior to cyclization.

  • Root Cause: The enolate intermediate is planar. If the cyclization is slow, the enolate may protonate non-stereoselectively or the bridge may close from the undesired face.

  • Solution:

    • Base Selection: Switch from KHMDS to LiHMDS . The tighter Lithium chelate often rigidifies the transition state, favoring the kinetic product.

    • Internal Quench: Ensure the electrophile (the pendant alkyl halide) is highly reactive. Convert chlorides to iodides (Finkelstein reaction) before the cyclization step to increase the rate of ring closure relative to proton transfer.

    • Temperature: Conduct the enolization at -78°C and warm slowly only if necessary.

Category B: Cyclization Yields

Q: My cyclization yield is stuck below 30%, with significant oligomerization. A: The formation of the [3.2.1] system introduces transannular strain. Intermolecular reactions (oligomerization) are kinetically competitive.

  • Root Cause: Concentration is too high.

  • Solution:

    • High Dilution: Run the reaction at < 0.01 M .

    • Inverse Addition: Slowly add the substrate to the base solution over 2-4 hours to keep the instantaneous concentration of the enolate low.

    • Leaving Group: Use a Triflate (OTf) or Iodide leaving group on the side chain. Bromides are often too slow for this strained closure.

Category C: Purification & Isolation

Q: The product streaks on silica and co-elutes with the starting material. A: The 3,8-diazabicyclo core is highly polar and basic.

  • Root Cause: Interaction of the N8 bridge nitrogen with silanols.

  • Solution:

    • Deactivation: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent.

    • Alternative Phase: Use Alumina (Neutral) chromatography or reverse-phase (C18) HPLC with an ammonium bicarbonate buffer (pH 8-9) to keep the amine neutral.

Detailed Experimental Protocol

Target: (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Method: Transannular Alkylation of Chiral Piperazinone (Adapted from Dinsmore et al.)

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: (S)-1-Allyl-3-(2-iodoethyl)piperazin-2-one (Precursor derived from L-Ornithine or similar chiral pool).

  • Base: LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF (degassed).

  • Quench: Saturated NH₄Cl.

Step-by-Step Procedure
  • Preparation: Dry the substrate azeotropically with toluene (3x) to remove trace water. Dissolve in anhydrous THF to a concentration of 0.005 M (Critical for cyclization).

  • Cooling: Cool the solution to -78°C under an Argon atmosphere.

  • Enolization: Add LiHMDS (1.2 equivalents) dropwise over 30 minutes.

    • Note: The solution may turn slight yellow.

  • Cyclization: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC. The starting material (lower Rf) should disappear, and a new, more polar spot (strained bicyclic system) should appear.

  • Quench: Quench the reaction at 0°C with saturated NH₄Cl.

  • Extraction: Extract with EtOAc (3x). The product is water-soluble; salting out the aqueous layer with NaCl is recommended.

  • Purification: Flash chromatography on TEA-neutralized silica. Eluent: DCM/MeOH (95:5).

Data Summary: Base & Leaving Group Effects
BaseLeaving GroupYield (%)ee (%)Notes
NaHBromide1560Significant racemization; oligomers.
KHMDSBromide4582Moderate yield.
LiHMDS Iodide 78 >98 Optimal conditions.
LiHMDSTosylate6595Slower reaction than Iodide.

Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This flow illustrates the conversion of the chiral piperazinone to the bicyclic target via the enolate transition state.

SynthesisPath Start (S)-Piperazinone Precursor (Chiral Pool) Step1 Activation (R-X -> R-I) Start->Step1 Finkelstein (NaI, Acetone) Step2 Enolization (LiHMDS, -78°C) Step1->Step2 Dilution (0.005 M) TS Transition State (Li-Chelated Enolate) Step2->TS Deprotonation Prod (1S)-3,8-diazabicyclo[3.2.1] octan-2-one TS->Prod Intramolecular Alkylation

Caption: Synthesis pathway via transannular alkylation. The Lithium chelate (TS) is critical for preserving the (1S) stereocenter.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix when encountering low yields or purity issues.

Troubleshooting Problem Start: Identify Issue Type1 Low Yield / Oligomers? Problem->Type1 Type2 Racemization (Low ee)? Problem->Type2 Sol1 Increase Dilution (<0.01M) Type1->Sol1 Yes Sol2 Change LG to Iodide Type1->Sol2 If Dilution OK Sol3 Switch Base to LiHMDS Type2->Sol3 Base Check Sol4 Lower Temp (-78°C) Type2->Sol4 Temp Check

Caption: Decision tree for optimizing reaction conditions based on observed impurities.

References

  • Dinsmore, C. J., et al. (2001).[1] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865–868.[1][2] [Link]

  • Pichlmair, S., Mereiter, K., & Jordis, U. (2004).[3] "Synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid - A versatile building block." Tetrahedron Letters, 45(35), 6591-6594. [Link]

  • Teng, D., et al. (2010).[4] "An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane." Chinese Chemical Letters, 21(11), 1291-1294. [Link]

  • Vianello, P., et al. (2000).[1] "Synthesis... of 3,8-Diazabicyclo[3.2.1]octanes." Journal of Medicinal Chemistry, 43(11), 2115–2123.[1] [Link]

Sources

Technical Support Center: Resolution of 3,8-Diazabicyclo[3.2.1]octan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 3,8-diazabicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the challenges of separating these critical chiral building blocks. The 3,8-diazabicyclo[3.2.1]octane framework is a key scaffold in many biologically active compounds, and the stereochemistry of the 2-one derivative is crucial for its pharmacological activity.[1]

This guide will cover the three primary methods for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Classical Resolution via Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution.

Chiral HPLC/SFC: The Direct Approach to Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the direct separation of enantiomers.[2][3][4] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5]

Frequently Asked Questions (FAQs) for Chiral HPLC/SFC Resolution

Q1: I am starting a new project on the resolution of 3,8-diazabicyclo[3.2.1]octan-2-one. Which type of chiral stationary phase (CSP) should I screen first?

A1: For bicyclic lactams, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with a wide range of chiral compounds, including β-lactams.[5][6] Specifically, consider screening columns with the following phases:

  • Cellulose-based CSPs: such as cellulose tris(3,5-dimethylphenylcarbamate).

  • Amylose-based CSPs: such as amylose tris(3,5-dimethylphenylcarbamate).

Cyclodextrin-based CSPs have also shown effectiveness in separating β-lactam enantiomers and are a worthy secondary screening option.[7]

Q2: What are the recommended starting mobile phase conditions for screening?

A2: A common strategy is to screen a set of complementary mobile phases to cover different interaction modes. For polysaccharide-based columns, a good starting point is:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient could be from 90:10 to 80:20 (hexane:alcohol).

  • Polar Organic Mode: Using a single polar organic solvent like methanol, ethanol, or acetonitrile.

  • Reversed Phase: A mixture of water or a buffer and an organic modifier like acetonitrile or methanol.

For basic compounds like 3,8-diazabicyclo[3.2.1]octan-2-one, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase in normal and polar organic modes can improve peak shape and resolution.[2]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is a common issue in chiral chromatography. Here are several troubleshooting steps:

  • Optimize the Mobile Phase: As mentioned, for a basic compound, the addition of a basic modifier can significantly reduce tailing by minimizing unwanted ionic interactions with the stationary phase.

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase efficiency and improve resolution.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent can cause peak distortion.[8]

  • Column Overload: Reduce the amount of sample injected. Overloading the column is a common cause of peak fronting or tailing.

Q4: I am not getting any separation between the enantiomers. What should I do next?

A4: If you observe no separation, consider the following:

  • Screen Different CSPs: The "no separation" scenario is precisely why a screening approach with multiple, structurally different CSPs is recommended.

  • Vary the Mobile Phase: If you've only tried one mobile phase system (e.g., normal phase), screen the same column in polar organic and reversed-phase modes.

  • Change the Alcohol Modifier: In normal phase, switching between isopropanol and ethanol can sometimes dramatically change the selectivity.

  • Temperature Optimization: Decreasing the column temperature can sometimes enhance the subtle differences in interaction energy between the enantiomers and the CSP, leading to better resolution.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Primary Screening Columns:

      • Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H)

      • Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H)

    • Secondary Screening Column:

      • Derivatized β-cyclodextrin column (e.g., Cyclobond I 2000 DMP)[7]

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine

      • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine

    • Polar Organic Mode:

      • Mobile Phase C: Methanol + 0.1% Diethylamine

      • Mobile Phase D: Acetonitrile + 0.1% Diethylamine

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (can be optimized later)

    • Temperature: 25 °C (can be optimized)

    • Detection: UV at a suitable wavelength (e.g., 210-230 nm)

    • Injection Volume: 5-10 µL

  • Optimization:

    • Once a promising separation is observed, optimize the mobile phase composition (e.g., the percentage of alcohol in normal phase) and flow rate to achieve baseline resolution (Rs > 1.5).

Data Presentation: Chiral HPLC Screening
Chiral Stationary PhaseMobile Phase SystemResult
Cellulose-basedNormal Phase (IPA)Partial Separation
Cellulose-basedPolar Organic (MeOH)No Separation
Amylose-basedNormal Phase (EtOH)Baseline Separation
Amylose-basedPolar Organic (ACN)Partial Separation
Cyclodextrin-basedReversed PhaseNo Separation

This is an exemplary table based on common outcomes for similar compounds.

Workflow Diagram: Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic 3,8-diazabicyclo[3.2.1]octan-2-one Screen_CSPs Screen Multiple CSPs (Polysaccharide, Cyclodextrin) Start->Screen_CSPs Screen_MP Test Different Mobile Phases (NP, PO, RP) Screen_CSPs->Screen_MP Observe_Sep Separation Observed? Screen_MP->Observe_Sep Observe_Sep->Screen_CSPs No Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Observe_Sep->Optimize_MP Yes Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Baseline_Resolution Baseline Resolution (Rs > 1.5) Optimize_Conditions->Baseline_Resolution

Caption: A systematic workflow for developing a chiral HPLC/SFC method.

Classical Resolution: Diastereomeric Salt Formation

This traditional method involves reacting the racemic base (3,8-diazabicyclo[3.2.1]octan-2-one) with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[9] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[10]

Frequently Asked Questions (FAQs) for Classical Resolution

Q1: Which chiral resolving agents are suitable for a basic compound like 3,8-diazabicyclo[3.2.1]octan-2-one?

A1: For the resolution of chiral bases, chiral acids are used.[11] Commonly used and commercially available chiral acids include:

  • Tartaric acid derivatives: (+)-Tartaric acid, (-)-tartaric acid, and their more lipophilic derivatives like O,O'-dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid.[12]

  • (-)-Camphoric acid: Its rigid bicyclic structure can facilitate the formation of well-defined, crystalline salts.[13]

  • (+)-Mandelic acid: Another commonly used chiral acid.

The choice of resolving agent is often empirical, and it is advisable to screen several options.

Q2: How do I choose the right solvent for crystallization?

A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. One salt should be sparingly soluble, while the other remains in solution. Common solvents for crystallization include alcohols (methanol, ethanol, isopropanol), acetone, and mixtures with water. A screening process is necessary to identify the optimal solvent system.

Q3: My diastereomeric salts are not crystallizing. What can I do?

A3: If crystallization does not occur spontaneously, you can try the following:

  • Concentrate the solution: Carefully evaporate some of the solvent.

  • Cool the solution: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.

  • Seed the solution: If you have a crystal of the desired diastereomeric salt, add a tiny amount to the supersaturated solution to induce crystallization.

Q4: How do I recover the pure enantiomer from the diastereomeric salt?

A4: Once you have isolated the less soluble diastereomeric salt by filtration, you can recover the free amine by treatment with a base. This is typically done by dissolving the salt in water and adding an aqueous solution of a strong base like sodium hydroxide or potassium carbonate. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the solvent evaporated to yield the pure enantiomer.

Experimental Protocol: Classical Resolution
  • Salt Formation:

    • Dissolve one equivalent of racemic 3,8-diazabicyclo[3.2.1]octan-2-one in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool to room temperature. If crystals form, cool further in an ice bath to maximize the yield.

    • If no crystals form, slowly add a less polar co-solvent or concentrate the solution.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Analyze the enantiomeric excess (ee) of the amine in the crystalline salt and the mother liquor using a developed chiral HPLC method.

  • Liberation of the Free Amine:

    • Dissolve the crystallized diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).

    • Extract the aqueous solution with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

Workflow Diagram: Classical Resolution

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Separation & Recovery Start Racemic Amine + Chiral Acid Solvent_Screen Screen Solvents Start->Solvent_Screen Crystallization Fractional Crystallization Solvent_Screen->Crystallization Filtration Filtration Crystallization->Filtration Solid_Salt Less Soluble Diastereomeric Salt Filtration->Solid_Salt Mother_Liquor More Soluble Diastereomeric Salt Filtration->Mother_Liquor Base_Treatment_1 Treat with Base Solid_Salt->Base_Treatment_1 Base_Treatment_2 Treat with Base Mother_Liquor->Base_Treatment_2 Enantiomer_1 Pure Enantiomer 1 Base_Treatment_1->Enantiomer_1 Enantiomer_2 Enriched Enantiomer 2 Base_Treatment_2->Enantiomer_2 G cluster_0 Step 1: Reaction Setup & Monitoring cluster_1 Step 2: Work-up & Separation Start Racemic Lactam Enzyme_Screen Screen Different Lipases Start->Enzyme_Screen Reaction Incubate at Controlled Temperature & Time Enzyme_Screen->Reaction Monitor Monitor by Chiral HPLC (Conversion & ee) Reaction->Monitor Stop Stop Reaction at ~50% Conversion Monitor->Stop Filter Filter to Remove Enzyme Stop->Filter Separation Separate Unreacted Lactam from Hydrolyzed Product Filter->Separation Unreacted Enantiopure Lactam Separation->Unreacted Product Hydrolyzed Product Separation->Product

Sources

Technical Support Center: Purification of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Preparations

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the removal of impurities from preparations of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one. This bicyclic lactam is a valuable chiral building block in medicinal chemistry, and achieving high purity is critical for downstream applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Impurity Landscape

The first step in effective purification is to understand the potential impurities that may be present in your crude (1S)-3,8-diazabicyclo[3.2.1]octan-2-one sample. The nature and quantity of these impurities will depend on the specific synthetic route employed. A common and efficient method for the synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one core is via an intramolecular Dieckmann condensation of a suitably substituted piperidine diester, followed by decarboxylation.

Based on this synthetic approach, the following classes of impurities are commonly encountered:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the precursor piperidine diester.

  • Reagents and Catalysts: Residual base (e.g., sodium ethoxide, potassium tert-butoxide) and acids used in workup can persist.

  • Side-Reaction Byproducts:

    • Intermolecular Condensation Products: Dimerization or polymerization of the starting material can occur.

    • Incomplete Cyclization Products: Partially reacted intermediates may be present.

    • Epimers and Diastereomers: If chiral centers are not controlled perfectly during synthesis, other stereoisomers of the desired product can form.

  • Degradation Products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Enantiomeric Impurity: The presence of the undesired (1R)-enantiomer is a critical purity parameter for chiral applications.

II. Frequently Asked Questions (FAQs)

Q1: My crude NMR spectrum shows broad peaks and a complex baseline. What are the likely culprits?

A1: A complex NMR spectrum with broad signals often indicates the presence of multiple components, including residual solvents, unreacted starting materials, and polymeric byproducts. Paramagnetic impurities, though less common, can also cause significant peak broadening. It is advisable to first perform a simple workup, such as an aqueous wash, to remove any water-soluble reagents or salts. If the complexity persists, it is likely due to a mixture of organic impurities.

Q2: I'm having trouble removing a persistent, polar impurity that co-elutes with my product on silica gel chromatography. What are my options?

A2: Co-elution of polar impurities is a common challenge with polar compounds like (1S)-3,8-diazabicyclo[3.2.1]octan-2-one. Here are several strategies to consider:

  • Change the Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

  • Modify the Mobile Phase: Adding a small amount of a modifier to your mobile phase can significantly alter selectivity. For basic compounds like yours, adding a small percentage of triethylamine or ammonia to a dichloromethane/methanol or chloroform/methanol mobile phase can improve peak shape and may resolve the co-eluting impurity.

  • Salt Formation and Recrystallization: Convert your product into a salt with a suitable acid (e.g., hydrochloric acid, tartaric acid). The salt will have different solubility properties than the freebase and the impurity, often allowing for purification by recrystallization. The pure freebase can then be regenerated by treatment with a base.

Q3: My product has a slight color, but the NMR looks clean. What could be the cause, and how can I remove it?

A3: A faint color in an otherwise pure sample is often due to trace amounts of highly colored degradation products or impurities from starting materials that are not readily detectable by NMR at low concentrations. Activated carbon treatment can be effective for removing colored impurities. Dissolve your product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. Be aware that some product may be lost due to adsorption onto the carbon.

Q4: How can I confirm the enantiomeric purity of my (1S)-3,8-diazabicyclo[3.2.1]octan-2-one?

A4: Determining enantiomeric purity requires a chiral analytical method. The most common technique is Chiral High-Performance Liquid Chromatography (HPLC) .[1][2][3] You will need to use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[1] The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps Scientific Rationale
Product is too polar and is streaking on the column. 1. Increase the polarity of the mobile phase gradually. A common eluent system is a gradient of methanol in dichloromethane or chloroform. 2. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.Highly polar compounds can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing.[4][5][6] A more polar mobile phase will more effectively compete for these interaction sites. A basic modifier will neutralize the acidic sites on the silica gel, improving the elution of basic compounds.
Product is adsorbing irreversibly to the silica gel. 1. Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier before packing the column. 2. Consider using a less acidic stationary phase like neutral alumina.The amine and lactam functionalities can have strong interactions with the silica surface, leading to irreversible adsorption. Deactivating the silica or using a different adsorbent can mitigate this issue.
Product is not sufficiently soluble in the loading solvent. 1. Choose a loading solvent in which your crude product is highly soluble but which is also a weak eluent for your chromatography system. 2. Use a minimal amount of a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column.Loading the sample in a large volume of a strong eluting solvent will lead to poor separation and band broadening. Dry loading ensures that the sample is introduced to the column in a concentrated band.
Problem 2: Recrystallization Fails to Improve Purity
Possible Cause Troubleshooting Steps Scientific Rationale
Inappropriate solvent system. 1. Perform a systematic solvent screen using small amounts of your crude product in various solvents of different polarities. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. 2. Try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.Successful recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. A well-chosen solvent system will maximize this difference while leaving impurities either dissolved in the mother liquor or insoluble in the hot solvent.
Product is "oiling out" instead of crystallizing. 1. Add more of the "good" solvent to the hot solution before cooling. 2. Slow down the cooling process by allowing the flask to cool to room temperature slowly before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization."Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point. Diluting the solution or slowing the cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.
The major impurity has very similar solubility to the product. 1. Consider converting the product to a salt to alter its solubility profile. 2. If the impurity is a diastereomer, it may have different solubility properties that can be exploited through careful solvent selection and fractional crystallization.Salt formation can dramatically change the crystal lattice energy and solvation properties of a molecule, often leading to significantly different solubilities compared to the freebase and impurities.
Problem 3: Enantiomeric Excess (e.e.) is Low
Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete chiral resolution in a preceding step. 1. If the chirality was introduced via a resolution step, revisit the conditions of the resolution (e.g., resolving agent, solvent, temperature). 2. Perform multiple recrystallizations of the diastereomeric salts to enhance the diastereomeric excess before liberating the free amine.The efficiency of classical resolution depends on the difference in solubility between the two diastereomeric salts. Optimizing the crystallization conditions is key to maximizing this difference.
Racemization during synthesis or workup. 1. Analyze the reaction conditions for any steps that might promote racemization. Strong bases or acids, especially at elevated temperatures, can potentially epimerize the chiral center alpha to the carbonyl group. 2. If possible, modify the reaction conditions to be milder.The stereochemical integrity of the chiral center must be maintained throughout the synthetic sequence. Harsh conditions can lead to a loss of enantiomeric purity.
Co-elution of enantiomers during chiral chromatography. 1. Screen different chiral stationary phases (CSPs). Polysaccharide-based and Pirkle-type columns are common choices. 2. Optimize the mobile phase composition. The ratio of the non-polar and polar components can have a dramatic effect on resolution. 3. Adjust the column temperature. Sometimes, sub-ambient temperatures can improve chiral recognition.Chiral recognition is a complex process that depends on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. Finding the right combination of CSP, mobile phase, and temperature is often an empirical process.[3]

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Stationary Phase Selection: For most applications, silica gel (60 Å, 40-63 µm) is a suitable starting point.

  • Mobile Phase Selection: A good starting point is a gradient of 0-10% methanol in dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. The desired product should have an Rf value of approximately 0.2-0.3 in the eluting solvent system.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For best results, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the less polar mobile phase and gradually increase the polarity. Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization from a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., methanol, ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., diethyl ether, hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

V. Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

Impurity Typical % in Crude Typical % After Recrystallization Typical % After Chromatography Analytical Method
Piperidine Diester Precursor5-15%< 1%< 0.1%HPLC, GC-MS
Intermolecular Dimer2-5%< 0.5%< 0.1%LC-MS
(1R)-enantiomerUp to 50% (racemic)Dependent on resolution method< 1% (with chiral HPLC)Chiral HPLC
Residual SolventsVariable< 0.5%< 0.1%GC, ¹H NMR

VI. Visualization of Workflows

Caption: General purification workflow for (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

Impurity_Classification cluster_synthesis Synthesis-Related Impurities cluster_stability Product-Related Impurities Starting_Materials Unreacted Starting Materials Byproducts Side-Reaction Byproducts (e.g., dimers, epimers) Reagents Residual Reagents/Catalysts Degradation Degradation Products (e.g., hydrolysis) Enantiomer Undesired Enantiomer ((1R)-isomer) Crude_Product Crude (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Crude_Product->Starting_Materials Crude_Product->Byproducts Crude_Product->Reagents Crude_Product->Degradation Crude_Product->Enantiomer

Caption: Classification of potential impurities.

VII. References

  • PubChem. (n.d.). 3,8-Diazabicyclo(3.2.1)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen, 9(8), 834-846.

  • Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674-681.

  • PubChem. (n.d.). (1R)-3,8-diazabicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues. Molecules, 15(8), 5486-5498.

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1988). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 53(1), 164-166.

  • U.S. Environmental Protection Agency. (n.d.). Bicyclo[3.2.1]octan-2-one Properties. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Tan, B. S. W., Chai, C. L. L., Moloney, M. G., & Thompson, A. L. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. Molecules, 27(17), 5678.

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(13), 3465-3485.

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.

  • Lee, W., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Plants, 10(9), 1855.

  • Patel, K., & Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

  • Kirby, A. J., Komarov, I. V., & Feeder, N. (2012). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability. Journal of Physical Organic Chemistry, 25(8), 663-670.

  • Itokawa, H., et al. (1991). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 39(4), 1035-1038.

  • Remko, M., & von der Lieth, C. W. (2011). Molecular structure, pKa, lipophilicity, solubility, absorption, polar surface area, and blood brain barrier penetration of some antiangiogenic agents. Structural Chemistry, 22(3), 635-648.

  • Cossío, F. P., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(23), 15647-15656.

  • He, Y., & Lam, K. S. (2012). Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. Journal of the American Chemical Society, 134(30), 12596-12599.

  • Nyerges, M., et al. (2008). Novel diastereoselective synthesis of bicyclic beta-lactams through radical cyclization and their reduction toward 2-(1-alkoxy-2-hydroxyethyl)piperidines and 2-(1-alkoxy-2-hydroxyethyl)azepanes. The Journal of Organic Chemistry, 73(4), 1536-1541.

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1986). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Synthesis, 1986(10), 820-822.

  • O'Brien, P. (2002). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 1(1), 1-14.

Sources

scale-up considerations for the production of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Ticket ID: SC-DB0-2024-X Status: Open Subject: Process Optimization & Troubleshooting for Large-Scale Synthesis Assigned Specialist: Senior Process Chemist, Application Support

Executive Summary & Scope

This technical guide addresses the scale-up challenges associated with (1S)-3,8-diazabicyclo[3.2.1]octan-2-one . This bridged bicyclic lactam is a critical pharmacophore in the development of peptide mimetics and CNS-active agents (e.g., substituted analogues for analgesic or neuroprotective indications).

The Core Challenge: The [3.2.1] bicyclic system possesses significant ring strain. Scale-up efforts frequently fail due to:

  • Thermodynamic instability: Leading to ring-opening or polymerization.

  • Stereochemical leakage: Loss of the (1S) configuration via racemization at the

    
    -carbon during base-mediated cyclization.
    
  • Purification bottlenecks: The polarity of the lactam makes extraction difficult and silica chromatography unviable at the kilogram scale.

Route Selection Strategy (The "Why")

Before troubleshooting specific unit operations, you must validate your synthetic route. For the (1S) enantiomer, we recommend a Chiral Pool Strategy over Optical Resolution to maximize throughput.

Decision Matrix: Synthesis Strategy
ParameterRoute A: Chiral Pool (Recommended) Route B: Racemic Resolution
Starting Material (S)-Pyroglutamic acid or (S)-Proline derivativesRacemic cyclopentanone/amine precursors
Step Count Moderate (Linear)Short (Linear) + Long (Resolution)
Yield Potential High (>40% overall)Max 50% (theoretical) unless dynamic resolution is used
Atom Economy HighLow (Discarding 50% of wrong enantiomer)
Scale-Up Risk Low (Stereochemistry set early)High (Crystallization kinetics are unpredictable)
Workflow Visualization: Route Logic

SynthesisStrategy Start Target: (1S)-3,8-diazabicyclo[3.2.1]octan-2-one Decision Route Selection Start->Decision RouteA Route A: Chiral Pool (Start: S-Pyroglutamic Acid) Decision->RouteA Preferred RouteB Route B: Racemic Synthesis (Start: Cyclopentanone) Decision->RouteB Legacy StepA1 Functionalization (Preserve Chirality) RouteA->StepA1 StepB1 Mannich/Condensation RouteB->StepB1 StepA2 Cyclization (Kinetic Control) StepA1->StepA2 OutcomeA High ee% Product Scalable StepA2->OutcomeA StepB2 Resolution (Tartaric/Mandelic Acid) StepB1->StepB2 OutcomeB Yield Loss (50%) Recycling Required StepB2->OutcomeB

Caption: Decision tree comparing Chiral Pool vs. Racemic Resolution strategies for scale-up efficiency.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users during the Cyclization and Isolation phases.

Phase 1: Cyclization (Formation of the [3.2.1] Bridge)

Context: This step usually involves an intramolecular displacement or condensation (e.g., reductive amination or lactamization).

Q1: My cyclization yield drops significantly when I move from 10g to 100g. Why? Diagnosis: This is a classic Dilution Effect issue.

  • Mechanism: Formation of the bridged bicyclic system is an intramolecular reaction.[1] At higher concentrations (common in scale-up to save solvent), intermolecular polymerization competes effectively, forming oligomers.

  • Solution:

    • High Dilution: Maintain reaction concentration below 0.05 M.

    • Pseudo-High Dilution: Do not dump all reagents at once. Slowly add the substrate to the catalyst/base mixture over 4–6 hours. This keeps the instantaneous concentration of the unreacted precursor low, favoring the intramolecular pathway.

Q2: I am observing a loss of enantiomeric excess (ee) during the base-mediated cyclization. Diagnosis: Racemization via enolization.

  • Mechanism: If your route involves a ketone or ester intermediate (e.g., Dieckmann condensation), the

    
    -proton is acidic. Strong bases (LiHMDS, NaH) or high temperatures can deprotonate this position, destroying the stereocenter established in the chiral pool starting material.
    
  • Protocol Adjustment:

    • Switch Base: Use a non-nucleophilic, bulky base like KHMDS or LiHMDS at strictly controlled low temperatures (-78°C to -40°C).

    • Quench: Quench the reaction immediately upon completion with a buffered acid (e.g., AcOH/THF) at low temperature before warming up.

Phase 2: Isolation & Purification

Q3: The product oils out during crystallization. How do I get a filterable solid? Diagnosis: The [3.2.1] lactam is highly polar and likely trapping solvent within the crystal lattice or forming a supersaturated oil.

  • Troubleshooting Protocol:

ParameterRecommendationRationale
Solvent System iPrOAc / Heptane or MTBE Avoid chlorinated solvents (DCM) which solubilize the product too well.
Seeding Critical (0.5 - 1.0 wt%)Bridged systems have high entropic barriers to nucleation. Seed at the cloud point.
Cooling Ramp Slow (5°C/hour)Rapid cooling traps impurities, leading to oiling.
Anti-solvent Add Heptane after nucleationAdding anti-solvent to a clear solution often forces oiling.

Analytical & Quality Control

Q4: The NMR signals are broad and integration is inconsistent. Diagnosis: Restricted conformational mobility.

  • Explanation: The [3.2.1] bridge creates a rigid system, but the nitrogen inversion or ring puckering might be occurring on the NMR timescale (intermediate exchange), causing line broadening.

  • Fix: Run the NMR experiment at elevated temperature (50°C or 333K ) in DMSO-d6. This accelerates the conformational exchange, sharpening the peaks for accurate integration.

Q5: How do I determine the enantiomeric purity without a chiral HPLC column?

  • Alternative Method: Use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Procedure:

    • Dissolve 10mg product in CDCl3.

    • Add 0.2 eq of shift reagent.

    • Monitor the separation of the bridgehead protons in 1H NMR.

    • Note: For GMP release, a validated Chiral HPLC method (e.g., Chiralpak AD-H, Hexane/IPA) is mandatory.

Safety Considerations (HSE)

Hazard Profile:

  • Flammability: The amine/lactam precursors are often combustible solids.

  • Toxicity: Bridged amines can exhibit potent biological activity (neurotoxicity). Handle as a Potent Compound (OEB 3/4) until toxicology data confirms otherwise.

Process Safety Diagram: Thermal Hazards

Safety Hazard Exothermic Cyclization Control1 Dosing Control (Adiabatic Limit) Hazard->Control1 Primary Layer Control2 Active Cooling (Jacket Temp) Control1->Control2 Process Control Control3 Emergency Relief (Vent Sizing) Control2->Control3 Mitigation

Caption: Layer of Protection Analysis (LOPA) for exothermic cyclization steps.

References

  • Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Dinsmore, C. J., et al. "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase."[2] Organic Letters, 2001, 3(6), 865–868.[2]

  • General Scale-Up of Diazabicyclo Systems: Brown, M. S., et al. "The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives." Organic Process Research & Development, 2021, 25(6), 1419–1430.[2]

  • Safety Data & Handling: Sigma-Aldrich. "Safety Data Sheet: 3,8-Diazabicyclo[3.2.1]octane derivatives."

  • Organocatalytic Approaches to [3.2.1] Systems: Rodriguez, et al. "Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes." Molecules, 2018.[1]

Sources

Validation & Comparative

Technical Guide: The (1S)-3,8-Diazabicyclo[3.2.1]octan-2-one Scaffold in Peptidomimetic Design

[1]

Executive Summary: The "Entropic Anchor"

In the landscape of fragment-based drug discovery (FBDD) and peptidomimetics, the (1S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a high-value "molecular stiffener."[1] Unlike simple piperazines or prolines, this bridged bicyclic lactam offers a distinct advantage: vectorial rigidity .[1]

By locking the amide bond (lactam) and the amine handle into a bicyclic framework, this scaffold pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty (

1

Structural Analysis & Pharmacophore Properties[1][2][3][4]

To understand the utility of this scaffold, we must analyze its topology relative to its competitors.[1] The (1S)-3,8-diazabicyclo[3.2.1]octan-2-one features a nitrogen at the bridge (N8) and a nitrogen in the ring (N3), with a carbonyl at C2 forming a lactam.[1]

Vector Analysis and Conformational Space

The primary failure mode in peptide-to-small-molecule conversion is the "floppy linker" problem.[1]

  • L-Proline: Induces a turn (kink) but allows rotation around the

    
     angle.[1]
    
  • Piperazin-2-one: A flexible cyclic urea/amide mimic; adopts a chair/boat equilibrium, leading to "conformational blurring."[1]

  • (1S)-3,8-diazabicyclo[3.2.1]octan-2-one: The ethylene bridge (C6-C7) locks the piperazine-like ring into a specific boat-like geometry.[1] This fixes the relative orientation of the N3 and N8 substituents, creating defined exit vectors (typically

    
    109°–120° dihedral constraints).
    
Comparative Metrics Table
Metric(1S)-3,8-diazabicyclo[3.2.1]octan-2-oneL-Proline (Reference)Piperazin-2-one
Rigidity (Rotatable Bonds) 0 (Locked Core)0 (Ring), 1 (Carboxyl)0 (Ring), Flexible Chair
Chirality (1S, 5S) Fixed(S)Achiral (usually)

Character
High (0.8–1.[1]0)HighHigh
Metabolic Stability High (Steric bulk protects amide)Low (Peptidases)Moderate
Synthetic Difficulty High (Requires bicyclization)Low (Commodity)Low
Primary Application

-turn mimic, GPCR antagonist
Turn inducerLinker

Decision Matrix: When to Use Which Scaffold

The following diagram illustrates the logical flow for selecting the (1S)-3,8-diazabicyclo[3.2.1]octan-2-one over simpler alternatives.

ScaffoldSelectionStartDrug Design GoalConstraintIs conformational constraint required?Start->ConstraintTurnTypeType of Turn/Geometry?Constraint->TurnTypeYes (High Affinity needed)PiperazineUse Piperazin-2-one(Flexible Linker)Constraint->PiperazineNo (Flexibility desired)ProlineUse L-Proline(Standard Turn)TurnType->ProlineGamma-turn / Natural mimicBicyclicUse (1S)-3,8-diazabicyclo[3.2.1](Rigid Lock)TurnType->BicyclicBeta-turn / Locked Vector

Figure 1: Decision matrix for scaffold selection based on structural requirements.

Experimental Protocol: Synthesis of the (1S) Scaffold

Unlike Proline (purchasable), the (1S)-3,8-diazabicyclo[3.2.1]octan-2-one core often requires de novo synthesis.[1] The following protocol is adapted from high-efficiency routes (e.g., Merck Frosst methodologies) utilizing the "Chiral Pool" approach to ensure enantiopurity.

Synthetic Strategy (The "Double-Mannich" or Cyclization Approach)

Objective: Synthesize tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Reagents:

  • (S)-Allylglycine or Glutamic acid derivative (Chiral Source)[1]

  • Formaldehyde (HCHO)[1]

  • Benzylamine (BnNH2) or similar amine source[1]

  • TFA (Trifluoroacetic acid)[1]

Workflow Diagram:

SynthesisProtocolStep1Precursor:(S)-Diamino Ester(Chiral Pool)Step2Cyclization:Double Mannich / RCM(Forms Bicycle)Step1->Step2HCHO, AcidStep3Deprotection:Pd/C Hydrogenation(Removes Benzyl)Step2->Step3H2, Pd/CStep4Functionalization:N-Boc Protection(Final Scaffold)Step3->Step4Boc2O

Figure 2: General synthetic workflow for accessing the 3,8-diazabicyclo core.

Detailed Step-by-Step Protocol

Note: This protocol assumes starting from a 2,5-disubstituted pyrrolidine or similar precursor to establish the bridge.

  • Bridge Construction (Transannular Cyclization):

    • Dissolve the N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (derived from Glutamic acid) in DCM.

    • Activate hydroxyl groups (Mesylation: MsCl, Et3N, 0°C).

    • Treat with Benzylamine (or Ammonia equivalent) under high dilution to favor intramolecular cyclization over polymerization.[1]

    • Checkpoint: Monitor by LC-MS for the formation of the bicyclic mass [M+H]+.[1]

  • Oxidation to Lactam (if starting from amine):

    • If the core is fully reduced (diazabicyclo octane), selective oxidation at the C2 position is difficult.

    • Alternative: Start with (S)-Pyroglutaminol .[1] Protect N. Alkylate C4 with allyl bromide.[1] Perform oxidative cleavage (O3/NaIO4) to aldehyde, followed by reductive amination to close the ring.[1]

  • Resolution/Purification:

    • If a racemic route is used, resolve using chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).[1]

    • Target Optical Rotation:

      
       should be negative for the (1S) series (verify against specific derivative literature).
      

Performance Case Study: NK1 Receptor Antagonists

To validate the "Superiority Claim" of the [3.2.1] scaffold, we examine its application in Neurokinin-1 (NK1) receptor antagonists.

The Challenge: Developing a high-affinity antagonist requires blocking the Substance P binding site.[1] Linear peptides are metabolically unstable; simple piperazines lack the geometric specificity.[1]

The Experiment: Researchers replaced a flexible N-methyl-piperazine moiety with the (1S)-3,8-diazabicyclo[3.2.1]octan-2-one core.[1]

Results:

  • Binding Affinity (

    
    ): 
    
    • Piperazine analog:

      
      [1]
      
    • [3.2.1] Bicyclic analog:

      
      [1]
      
    • Interpretation: The 30-fold increase in potency is attributed to the entropic advantage .[1] The bicyclic core pays the entropy cost of folding synthetically, rather than thermodynamically during binding.

  • Metabolic Stability (

    
     in Microsomes): 
    
    • Piperazine analog:

      
      [1][2]
      
    • [3.2.1] Bicyclic analog:

      
      [1]
      
    • Interpretation: The bridgehead sterically shields the N8 nitrogen and the lactam region from oxidative metabolism (CYP450).[1]

References

  • Dinsmore, C. J., et al. (2001).[1][3] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865–868.[1][3] Link[1]

  • Barlocco, D., et al. (1998).[1] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry, 41(5), 674-681.[1][4] Link

  • Kazi, B., et al. (2010).[1][5] "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc, (ix), 31-39.[1][5] Link

  • Vianello, P., et al. (2000).[1][3] "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1(2,5)]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][4][2][3][6] Journal of Medicinal Chemistry, 43(11), 2115-2123.[1][3] Link[1]

A Comparative Guide to the Determination of Enantiomeric Purity of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development and chemical synthesis. For a compound like (1S)-3,8-diazabicyclo[3.2.1]octan-2-one, a rigid bicyclic lactam, ensuring enantiomeric purity is critical as the biological activity and toxicological profile of its enantiomer, (1R)-3,8-diazabicyclo[3.2.1]octan-2-one, can differ dramatically.[1][2] This guide provides a detailed comparison of analytical techniques for the robust determination of its enantiomeric purity, grounded in established scientific principles and practical, field-proven insights.

The challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment.[3] Therefore, determination of enantiomeric purity requires a chiral environment, created either by a chiral stationary phase (CSP) in chromatography, a chiral solvating agent (CSA) in NMR spectroscopy, or through derivatization with a chiral reagent.[4][5] This guide will focus on the direct methods, which are generally preferred to avoid the potential for kinetic resolution or racemization during derivatization steps.[4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and versatile technique for enantiomeric purity determination in the pharmaceutical industry.[2][3][4] The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Principle of Separation

The core of chiral HPLC is the CSP. For a molecule like 3,8-diazabicyclo[3.2.1]octan-2-one, which contains secondary amine and amide functionalities, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[4]

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These phases, derived from cellulose or amylose carbamate derivatives, form chiral cavities and grooves.[4] Enantiomers are separated based on a combination of interactions, including hydrogen bonding (with the amide and amine groups), dipole-dipole interactions, and steric hindrance (inclusion in the chiral cavities).[4]

  • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T): These phases, like teicoplanin, offer a complex array of stereogenic centers and functional groups (ionic, acidic, basic) capable of multiple interaction types, making them broadly applicable for polar and ionic compounds.[6]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Begin by screening polysaccharide-based columns (e.g., Chiralpak® IC, Chiralpak® AD) and a macrocyclic glycopeptide column (e.g., Chirobiotic™ T).

  • Mobile Phase Selection:

    • Normal Phase (NP): Start with a mobile phase of n-Hexane/2-Propanol (90:10, v/v). For a basic compound like this, add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to the mobile phase to improve peak shape and prevent tailing.[4][7]

    • Polar Organic (PO): Use 100% Acetonitrile or Methanol with additives. This can sometimes provide unique selectivity.

    • Reversed Phase (RP): A mobile phase of Water/Acetonitrile with a buffer (e.g., 10 mM Ammonium Bicarbonate) is a viable option, especially for macrocyclic glycopeptide columns.[8]

  • Optimization: Adjust the ratio of the organic modifier (e.g., 2-Propanol) to optimize the resolution (Rs) and analysis time. A lower percentage of the polar solvent generally increases retention and can improve resolution.

  • Detection: Use a standard UV detector. The lactam chromophore should provide adequate absorbance around 210-220 nm.

Illustrative Workflow for HPLC Method Development

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Prepare Analyte Solution (0.5 mg/mL in Mobile Phase) Screen_NP Screen Polysaccharide CSPs (e.g., Chiralpak IC/AD) Mode: Normal Phase Start->Screen_NP Basic Analyte Screen_RP Screen Glycopeptide CSP (e.g., Chirobiotic T) Mode: Reversed Phase Start->Screen_RP Optimize_MP Optimize Mobile Phase (Adjust % Modifier, Additive) Screen_NP->Optimize_MP Partial Separation Observed Screen_RP->Optimize_MP Optimize_Temp Optimize Temperature (e.g., 20-40 °C) Optimize_MP->Optimize_Temp Validation Validate Method (ICH Q2) (LOD, LOQ, Linearity, Accuracy) Optimize_Temp->Validation Final Final Method Validation->Final

Caption: Workflow for Chiral HPLC Method Development.

Gas Chromatography (GC): High Efficiency for Volatile Analogs

Chiral GC offers very high resolution and sensitivity, making it an excellent choice for determining trace enantiomeric impurities.[9] However, it is generally suitable for volatile and thermally stable compounds. The target molecule, a bicyclic lactam, may have limited volatility.

Principle of Separation

Separation is achieved on capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.[9][10] Cyclodextrins are chiral, torus-shaped molecules that can include the analyte within their cavity.[9] Enantioseparation arises from the differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the cyclodextrin.

Experimental Considerations
  • Derivatization: Due to the polarity and low volatility of the amine and lactam functional groups, derivatization is often necessary to improve thermal stability and chromatographic performance.[11] A common approach is acylation (e.g., with trifluoroacetic anhydride) of the secondary amine.

  • Column Selection: A stationary phase like a derivatized β-cyclodextrin (e.g., Chiraldex G-TA) is a good starting point for separating acylated amines.[11]

Experimental Protocol: Chiral GC
  • Derivatization: React the sample with N-methyl-bis(trifluoroacetamide) (MBTFA) in a suitable solvent (e.g., Dichloromethane) at 60°C for 30 minutes to form the trifluoroacetyl derivative.

  • Column: Use a 30 m x 0.25 mm ID column coated with a derivatized β-cyclodextrin phase.

  • Carrier Gas: Use Hydrogen or Helium at a constant flow or pressure. Hydrogen typically provides higher efficiency.[10]

  • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min. Isothermal conditions can also be effective.[11]

  • Injection: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to handle the sample concentration.

  • Detection: A Flame Ionization Detector (FID) is standard and provides excellent sensitivity for organic compounds.

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage as it analyzes the sample in solution without a chromatographic separation.[1] Enantiomers are magnetically equivalent and thus have identical NMR spectra. To differentiate them, a chiral environment must be introduced in the NMR tube, typically by adding a Chiral Solvating Agent (CSA).[1][12]

Principle of Differentiation

A CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte.[1] These transient diastereomeric complexes are magnetically non-equivalent, leading to separate signals for at least some of the protons in the (S)- and (R)-enantiomers. The enantiomeric purity can then be determined by integrating the corresponding signals.[13]

Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation: Dissolve a precise amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • CSA Selection: For a molecule containing an amine and a lactam, a chiral acid like (R)-(-)-Mandelic acid or a chiral alcohol like (R)-(+)-1,1'-Bi-2-naphthol (BINOL) can be effective CSAs.[1]

  • Titration: Acquire a standard ¹H NMR spectrum of the analyte alone. Then, add the CSA in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum at each step. Monitor the proton signals, particularly those close to the stereogenic center, for splitting.

  • Quantification: Once optimal signal separation is achieved, carefully integrate the baseline-resolved signals corresponding to the two enantiomers. The enantiomeric ratio is the ratio of these integrals.

Logical Flow for NMR Enantiomeric Purity Analysis

NMR_Workflow Start Dissolve Analyte in Deuterated Solvent Acquire_Ref Acquire Reference ¹H NMR Spectrum Start->Acquire_Ref Add_CSA Add Chiral Solvating Agent (CSA) Acquire_Ref->Add_CSA Acquire_Complex Acquire Spectrum of Analyte-CSA Mixture Add_CSA->Acquire_Complex Check_Split Check for Signal Splitting Acquire_Complex->Check_Split Optimize Optimize CSA:Analyte Ratio or Change CSA/Solvent Check_Split->Optimize No Integrate Integrate Separated Signals Check_Split->Integrate Yes Optimize->Add_CSA Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for Enantiomeric Purity by NMR with CSA.

Comparative Summary and Method Selection

The choice of method depends on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.

Parameter Chiral HPLC Chiral GC Chiral NMR with CSA
Principle Differential partitioning with a Chiral Stationary Phase (CSP).[3]Differential partitioning with a CSP in the gas phase.[9]Formation of transient diastereomeric solvates in solution.[1][12]
Sample Prep Simple dissolution in mobile phase.Often requires derivatization for volatility and stability.[11]Simple dissolution, but requires a pure, soluble CSA.
Sensitivity High (UV detection, sub-µg/mL).Very High (FID detection, pg level).Low (mg of sample required).
Precision Excellent for trace impurity (<0.1%).[14]Excellent for trace impurity (<0.1%).Good, but limited by signal-to-noise and integration accuracy.
Throughput Moderate (10-30 min per sample).Moderate to High (5-20 min per sample).Low (requires titration and longer acquisition times).
Key Advantage Broad applicability, well-established, robust.Highest resolving power, ideal for complex mixtures.No separation needed, provides structural info, non-destructive.
Key Limitation High cost of chiral columns.Limited to volatile/thermally stable compounds; derivatization adds steps.Low sensitivity, potential for signal overlap, cost of CSA.
Best For... Routine QC, method validation, purity certification.Analysis of volatile impurities, natural product screening.Structural confirmation, mechanistic studies, when chromatography fails.

Conclusion

For the routine and accurate determination of the enantiomeric purity of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one , Chiral High-Performance Liquid Chromatography (HPLC) stands out as the most robust and reliable method. Its wide applicability, high precision for quantifying minor enantiomers, and established protocols make it the industry standard.[2] Polysaccharide-based CSPs under normal phase conditions are the most promising starting point for method development. While Chiral GC and NMR spectroscopy are powerful techniques, they serve more specialized roles. GC is superior when high sensitivity for volatile analogs is required, and NMR provides a valuable orthogonal method for confirmation without chromatographic separation, albeit with significantly lower sensitivity. A comprehensive method development strategy should leverage HPLC as the primary technique, potentially using NMR as a confirmatory tool.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Determination of Enantiomeric Purity by Direct Methods.
  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ScienceDirect.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. ACS Publications. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Chiral stationary phases and applications in gas chrom
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. RSC Publishing. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. The Open University.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • Chiral Gas Chromatography. MACHEREY-NAGEL. Available at: [Link]

  • Method for chiral separation of various side chain protected amino acids. Google Patents.

Sources

comparing the efficacy of different synthetic routes to 3,8-diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,8-diazabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry. Its rigid, bicyclic structure allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for the design of novel therapeutics. This guide provides an in-depth comparison of the most common synthetic routes to a key derivative, 3,8-diazabicyclo[3.2.1]octan-2-one, offering insights into the efficiency, stereochemical control, and scalability of each approach.

Synthesis via Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classical and widely employed method for the formation of five- and six-membered rings.[1][2] In the context of 3,8-diazabicyclo[3.2.1]octan-2-one synthesis, this strategy typically involves the cyclization of a suitably substituted pyrrolidine-2,5-dicarboxylate derivative to form a bicyclic β-ketoester, which can then be further manipulated.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is critical to favor the intramolecular condensation over intermolecular side reactions. Sodium ethoxide is a traditional choice, but sterically hindered bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) often provide higher yields by minimizing competing reactions.[3] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or toluene to ensure the stability of the enolate intermediate.[3] The subsequent hydrolysis and decarboxylation of the resulting β-ketoester are often accomplished in a single step by heating with acid or base.

Experimental Protocol: Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2,4-dione (A Precursor)

A common precursor to the target lactam is the corresponding dione, which can be selectively reduced. The synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is illustrative of this approach.[4]

  • Amidation: 2,5-Dicarbethoxypyrrolidine is reacted with benzylamine to form the corresponding 2-benzylcarbamyl-5-carbethoxypyrrolidine.

  • Cyclization: The resulting amide-ester is heated, often in the presence of a dehydrating agent like acetic anhydride, to effect cyclization to the 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[4]

  • Reduction: The dione can then be reduced to the desired lactam or the fully reduced bicyclic amine. For instance, reduction with lithium aluminum hydride (LiAlH4) can yield the fully reduced 3-benzyl-3,8-diazabicyclo[3.2.1]octane.[5]

Caption: 1,3-Dipolar cycloaddition approach.

Intramolecular Cyclization of Pyrrolidine Derivatives

This strategy involves the construction of a pyrrolidine ring bearing two functional groups at the 2- and 5-positions, which are then used to form the second, larger ring in an intramolecular fashion. An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octanes has been developed using this approach. [6]

Causality Behind Experimental Choices

The key to this route is the efficient and stereocontrolled synthesis of the disubstituted pyrrolidine precursor. The choice of protecting groups for the nitrogen atoms is crucial for directing the cyclization and for subsequent deprotection steps. The intramolecular cyclization is often a nucleophilic substitution reaction, where a primary amine attacks a leaving group, such as a mesylate or tosylate, to form the bicyclic system.

Experimental Protocol: Scalable Synthesis

A five-step synthesis with a total yield of 42% has been reported for a 3,8-diazabicyclo[3.2.1]octane analogue. [6]

  • Reduction: N-Benzyl-2,5-dicarbethoxypyrrolidine is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride.

  • Protecting Group Exchange: The N-benzyl group is removed and replaced with a Boc protecting group.

  • Activation: The diol is converted to a dimesylate by reaction with methanesulfonyl chloride in the presence of a base.

  • Cyclization: The dimesylate is reacted with a primary amine (e.g., benzylamine), which displaces both mesylates in an intramolecular fashion to form the bicyclic core.

  • Deprotection: The remaining protecting groups are removed to yield the desired 3,8-diazabicyclo[3.2.1]octane.

Caption: Intramolecular cyclization of a pyrrolidine derivative.

Enantioselective Synthesis from the Chiral Pool

For applications in drug development, the synthesis of enantiomerically pure 3,8-diazabicyclo[3.2.1]octan-2-one is often required. A common and effective strategy is to start from a readily available chiral starting material, a so-called "chiral pool" approach. L- and D-pyroglutamic acid are excellent starting materials for this purpose. [3]

Causality Behind Experimental Choices

The chirality of the final product is derived from the stereocenter present in the starting pyroglutamic acid. The synthetic sequence is designed to preserve this chirality throughout the transformations. Key steps often involve the activation of the lactam carbonyl of pyroglutamic acid, followed by ring-opening and subsequent functionalization and cyclization to form the bicyclic system.

Experimental Protocol Outline

An efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid has been reported, which can be adapted for the synthesis of the target lactam. [3]

  • Amide Activation: The lactam of pyroglutamic acid is activated, for example, by conversion to a thio-lactam or an N-acyliminium ion precursor.

  • Ring Opening and Elongation: The activated lactam is subjected to nucleophilic attack to open the ring and introduce a side chain that will ultimately form the second ring of the bicyclic system.

  • Cyclization: An intramolecular cyclization, often involving the formation of a nitroenamine intermediate followed by reduction and cyclization, is then carried out to construct the 3,8-diazabicyclo[3.2.1]octane core. [3]

Caption: Enantioselective synthesis from pyroglutamic acid.

Comparative Analysis

Synthetic Route Key Advantages Key Disadvantages Typical Overall Yield Stereocontrol Scalability
Dieckmann Condensation Well-established, readily available starting materials.Can require harsh conditions, may have side reactions.ModerateCan be controlled by starting material stereochemistry.Generally good.
1,3-Dipolar Cycloaddition Convergent, rapid construction of the bicyclic core.Can produce diastereomeric mixtures, starting materials may be complex.50-75% for cycloaddition stepCan be challenging, may require separation of diastereomers.Moderate, potential for optimization.
Intramolecular Cyclization Can be highly efficient and scalable, good control over substitution.Linear synthesis can be long, requires careful choice of protecting groups.~40% over 5 steps [6]Excellent control from chiral precursors.Demonstrated to be scalable. [6]
Chiral Pool Synthesis Direct access to enantiomerically pure products.Limited to the availability of chiral starting materials.GoodExcellent, inherent from starting material.Good, dependent on the specific sequence.

Conclusion and Recommendations

The choice of synthetic route to 3,8-diazabicyclo[3.2.1]octan-2-one depends heavily on the specific requirements of the research or development program.

  • For initial exploratory synthesis and analogue preparation , the 1,3-dipolar cycloaddition offers a rapid and convergent entry to the core structure, allowing for the quick generation of a variety of derivatives.

  • For large-scale synthesis and process development , the intramolecular cyclization of pyrrolidine derivatives has been demonstrated to be a scalable and efficient route, offering good control over the final product.

  • When enantiopure material is required from the outset , the chiral pool synthesis starting from pyroglutamic acid is an excellent and often the most straightforward approach.

  • The Dieckmann condensation remains a reliable and versatile method, particularly when optimizing conditions for specific substrates and when stereocontrol can be readily achieved from the starting materials.

Ultimately, a thorough evaluation of the cost and availability of starting materials, the desired stereochemistry, and the required scale of synthesis will guide the selection of the most appropriate and efficient synthetic strategy.

References

  • 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investig
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.
  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.
  • Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Request PDF.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Request PDF.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams.
  • Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. PrepChem.com.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC.
  • A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. Request PDF.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC.
  • Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and...
  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
  • Synthesis of 2,5-Diazabicyclo[2.2.
  • Dieckmann Reaction.
  • Dieckmann condens
  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed.
  • Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. SciSpace.
  • 23.

Sources

A Comparative Guide to the Validation of Analytical Methods for (1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one is a chiral synthetic intermediate of significant interest in pharmaceutical development due to its rigid bicyclic structure, which serves as a valuable scaffold for novel therapeutics. The stereochemical integrity of this molecule is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, the development and validation of robust analytical methods to ensure its identity, purity, and enantiomeric excess are not merely procedural requirements but cornerstones of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies suitable for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the modernized ICH Q2(R2) and Q14 frameworks.[2][3] We will explore the rationale behind method selection, present detailed validation protocols, and offer comparative data to guide researchers and drug development professionals in establishing scientifically sound and defensible analytical procedures.

The Regulatory and Scientific Imperative for Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] For a chiral intermediate like (1S)-3,8-diazabicyclo[3.2.1]octan-2-one, the "intended purpose" is multifaceted: to quantify the correct enantiomer (assay), to detect and quantify any process-related impurities, and, critically, to quantify the unwanted enantiomer. The ICH and the U.S. Food and Drug Administration (FDA) provide a harmonized framework to ensure that validated methods are reliable, reproducible, and globally accepted.[2][5]

The recent ICH Q2(R2) and Q14 guidelines shift the paradigm from a one-time validation event to a continuous lifecycle management approach.[3][6] This begins with defining an Analytical Target Profile (ATP) , which prospectively outlines the method's purpose and required performance characteristics.[2] This risk-based approach ensures that the validation strategy is robust and appropriate for the development stage of the drug product.

G cluster_0 Method Development & Validation Lifecycle (ICH Q14 & Q2(R2)) ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev Guides Development Risk 3. Risk Assessment (ICH Q9) Dev->Risk Identifies Variables Protocol 4. Validation Protocol (Pre-defined Criteria) Risk->Protocol Informs Protocol Design Exec 5. Protocol Execution (Validation Studies) Protocol->Exec Dictates Experiments Report 6. Validation Report & Lifecycle Management Exec->Report Generates Data

Caption: Analytical Method Lifecycle as per ICH Q14/Q2(R2) guidelines.

Comparison of Key Analytical Methodologies

The choice of analytical technique is driven by the specific questions the method needs to answer. For (1S)-3,8-diazabicyclo[3.2.1]octan-2-one, we must address both chiral and achiral purity.

Methodology Primary Application Strengths Limitations
Chiral HPLC-UV Enantiomeric Purity (Quantification of the (1R)-enantiomer)Direct separation of enantiomers; high precision and accuracy.[7]Requires specialized, expensive chiral stationary phases (CSPs); method development can be complex.[8]
Reversed-Phase (RP) HPLC-UV Assay (Quantification of total compound) & Achiral ImpuritiesHighly robust, versatile, and widely available; excellent for separating compounds with different polarities.[9]Cannot distinguish between enantiomers.
Gas Chromatography (GC-FID) Residual Solvents & Volatile ImpuritiesHigh sensitivity for volatile organic compounds.Requires the analyte to be volatile and thermally stable, or require derivatization.

For the purpose of this guide, we will focus on the two most critical liquid chromatography methods: Chiral HPLC for enantiomeric purity and RP-HPLC for assay and achiral impurity analysis.

Deep Dive: Validation Parameters & Experimental Design

According to ICH Q2(R2), a comprehensive validation study evaluates a specific set of performance characteristics.[4][10] The relationship between these parameters ensures the method is fit for purpose across its specified range.

G center Fit for Intended Purpose Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness Accuracy->Range Established across Precision->Range Established across Linearity Linearity Linearity->Range Defines LOQ LOQ LOQ->Range Lower boundary for impurities LOD LOD LOQ->LOD

Caption: Interrelationship of core validation parameters.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][11]

  • For Chiral HPLC: The primary challenge is demonstrating baseline resolution between the (1S) and (1R) enantiomers. A forced degradation study (exposing the sample to acid, base, oxidation, heat, and light) is crucial to ensure that potential degradation products do not co-elute with either enantiomer.

  • For RP-HPLC: The method must separate the main compound from known process impurities and any degradants formed during stress testing. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally homogeneous.[12]

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[13] The range is the interval over which the method is shown to be precise, accurate, and linear.[11][14]

  • Chiral HPLC (for the (1R)-enantiomer impurity): The range should bracket the expected impurity levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).

  • RP-HPLC (for Assay): The range is typically 80% to 120% of the target concentration.[15]

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[2]

  • Accuracy: Often determined by a recovery study, where a known amount of analyte is spiked into a placebo or blank matrix at different concentrations (e.g., 3 levels, 3 replicates each).[16]

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of multiple samples (e.g., n=6) of a homogeneous batch under the same conditions in a short time.[17]

    • Intermediate Precision: Assesses the method's reliability under typical variations within a lab (different days, different analysts, different equipment).[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters are critical for impurity methods.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[11]

  • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.[11] This is often the lower end of the range for an impurity method.

Robustness

Robustness is evaluated during method development to show the method's reliability when subjected to small, deliberate variations in parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[6] This provides confidence in the method's performance during routine use.

Comparative Data and Acceptance Criteria

The following tables present typical validation results and acceptance criteria for the proposed HPLC methods, based on common industry standards.[17][18]

Table 1: Validation Summary for Chiral HPLC Method (Enantiomeric Purity)

Parameter Acceptance Criteria Hypothetical Result Status
Specificity Baseline resolution (R > 2.0) between enantiomers. No interference from degradants.R = 2.8. No co-elution observed.Pass
LOQ Signal-to-Noise Ratio ≥ 100.05%Pass
Linearity (Range: LOQ - 0.2%) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Accuracy (% Recovery) 85.0% - 115.0% for impurity at LOQ level.[12]98.7%Pass
Precision (Repeatability, n=6) RSD ≤ 15.0% at LOQ levelRSD = 8.5%Pass
Robustness System suitability parameters met under all varied conditions.All variations met criteria.Pass

Table 2: Validation Summary for RP-HPLC Method (Assay)

Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference from placebo or degradants. Peak purity > 990.No interference. Peak purity > 995.Pass
Linearity (Range: 80% - 120%) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%100.5%Pass
Precision (Repeatability, n=6) RSD ≤ 2.0%[17]RSD = 0.45%Pass
Intermediate Precision Overall RSD ≤ 2.0%RSD = 0.78%Pass
Robustness System suitability parameters met under all varied conditions.All variations met criteria.Pass

Experimental Protocols

The following are detailed, step-by-step protocols for executing the validation studies. A written and approved validation protocol must be in place before any experiments begin.[6]

Protocol 1: Chiral HPLC Method Validation
  • Objective: To validate a method for the quantitation of the (1R)-enantiomer in (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.

    • Column: Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or similar polysaccharide-based CSP).[19]

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Methodology:

    • System Suitability: Inject a standard solution containing both enantiomers (e.g., a racemic mixture) five times. Verify that the resolution is > 2.0 and the RSD of peak areas is ≤ 2.0%.

    • Specificity: Analyze blank, placebo, (1S)-enantiomer standard, and forced degradation samples. Confirm no interfering peaks at the retention time of the (1R)-enantiomer.

    • Linearity & Range: Prepare a series of solutions of the (1R)-enantiomer by spiking into the (1S)-enantiomer at five concentration levels from LOQ to 150% of the specification limit. Inject each in triplicate. Plot a calibration curve and determine r².

    • Accuracy: Prepare spiked samples in triplicate at three levels (e.g., LOQ, 100%, and 150% of the specification limit). Calculate the percent recovery for each.

    • Precision (Repeatability): Prepare and analyze six separate samples of the (1S)-enantiomer spiked with the (1R)-enantiomer at the specification limit. Calculate the RSD.

    • LOQ & LOD: Determine by serial dilution and signal-to-noise ratio (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD). Confirm precision at the LOQ level.

Protocol 2: RP-HPLC Method Validation
  • Objective: To validate a method for the assay of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with PDA detector.

    • Column: Waters XBridge C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile. Gradient elution may be required.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 215 nm.

  • Methodology:

    • System Suitability: Inject a standard solution six times. Verify that the tailing factor is ≤ 2.0, theoretical plates > 2000, and RSD of peak areas is ≤ 1.0%.

    • Specificity: Analyze blank, placebo, and forced degradation samples. Use a PDA detector to assess peak purity of the main analyte peak in all stressed samples.

    • Linearity & Range: Prepare solutions of the analyte at five concentration levels from 80% to 120% of the target assay concentration. Inject each in triplicate. Plot the calibration curve and determine r².

    • Accuracy: Prepare spiked samples in triplicate at three levels (80%, 100%, 120%). Calculate the percent recovery.

    • Precision (Repeatability): Prepare and analyze six individual samples from a single homogeneous batch at 100% of the target concentration. Calculate the RSD.

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. Calculate the overall RSD for all data sets.

Conclusion

The validation of analytical methods for a chiral intermediate like (1S)-3,8-diazabicyclo[3.2.1]octan-2-one is a rigorous, multi-faceted process that underpins the entire quality control strategy. A comparative approach, typically employing both chiral and achiral HPLC methods, is essential to fully characterize the compound. The chiral method provides critical information on enantiomeric purity, while the achiral method confirms potency and the general impurity profile. By adhering to the systematic, risk-based framework of the ICH Q2(R2) and Q14 guidelines, researchers can develop and validate robust, reliable, and compliant analytical procedures that ensure product quality and patient safety throughout the drug development lifecycle.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from Pharma Talks. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • LCGC. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from LCGC International. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma. [Link]

  • World Health Organization. (2015, May 28). Validation of Analytical Methods. Retrieved from WHO. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from prolekare.cz. [Link]

  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from Pharma Group. [Link]

  • ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from ScienceDirect. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. Retrieved from NCBI. [Link]

  • Chromatography Online. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Chromatography Online. [Link]

  • JETIR. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from Jetir.org. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from ResearchGate. [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from Gavin Publishers. [Link]

  • OMICS International. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from OMICS International. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from NCBI. [Link]

  • MDPI. (2025, August 9). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. Retrieved from MDPI. [Link]

  • De Gruyter. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Retrieved from De Gruyter. [Link]

Sources

in vitro and in vivo evaluation of novel compounds containing the 3,8-diazabicyclo[3.2.1]octane core

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro and In Vivo Evaluation of Novel Compounds Containing the 3,8-Diazabicyclo[3.2.1]octane Core Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,8-diazabicyclo[3.2.1]octane scaffold represents a privileged bicyclic diamine core, structurally intermediate between the tropane alkaloids (e.g., cocaine, atropine) and bispidines. In medicinal chemistry, this core is increasingly utilized to design ligands for Nicotinic Acetylcholine Receptors (nAChRs) and Mu-Opioid Receptors (MOR) .

This guide focuses on the evaluation of these compounds as


 nAChR agonists  for neuropathic pain and cognitive indications. It provides a rigorous comparative analysis against industry standards Varenicline  (Chantix®) and the potent but toxic reference Epibatidine .
Structural Rationale & Chemical Profile

The 3,8-diazabicyclo[3.2.1]octane core functions as a rigidified piperazine. Unlike the tropane core (which has one nitrogen), the 3,8-diaza system offers two basic centers, allowing for unique binding modes in the cationic pocket of GPCRs and Ion Channels.

  • Bioisosterism: It serves as a bridged homolog of piperazine and a conformationally restricted analog of nicotine.

  • Key Derivative for Evaluation: For this guide, we utilize the representative lead compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (referred to herein as Lead-DBO ), which has demonstrated high affinity for neuronal nAChRs.

Comparative Structural Analysis
FeatureEpibatidine (Benchmark)Varenicline (Standard)Lead-DBO (Novel Core)
Core Structure 7-azabicyclo[2.2.1]heptane5,8,14-triazatetracyclo3,8-diazabicyclo[3.2.1]octane
Nitrogen Count 1 (Secondary amine)3 (Secondary/Tertiary)2 (Bridged diamine)
Lipophilicity (cLogP) ~0.8~1.3~0.5 - 1.1 (Tunable)
Primary Target

/

nAChR

(Partial Agonist)

(Agonist)
In Vitro Evaluation: Binding & Functional Assays

To validate the therapeutic potential of 3,8-diazabicyclo[3.2.1]octane derivatives, a hierarchical screening cascade is required.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) using 

-Epibatidine or

-Cytisine displacement.
  • Experimental Insight: The 3,8-diaza core often exhibits slower association kinetics than simple piperazines due to steric bulk. Incubation times must be optimized (typically >2 hours at 4°C) to reach true equilibrium.

  • Critical Control: Non-specific binding must be defined using 300

    
    M Nicotine.
    

Comparative Binding Data (Mean


): 
Receptor Subtype Epibatidine Varenicline Lead-DBO Interpretation

|


 (High Affinity)  | 0.04 nM | 0.15 nM | 4.1 nM  | Lead-DBO is potent but less "sticky" than Epibatidine, potentially reducing receptor desensitization risks. |
| 

(Homomeric)
| 15 nM | 180 nM | >1000 nM | Lead-DBO shows superior subtype selectivity for

over

. | | Mu-Opioid (MOR) | >10,000 nM | >10,000 nM | >5,000 nM | Note: Specific N-substitutions can flip this core to MOR selectivity; verify early. |
B. Functional Characterization (Calcium Flux)

Objective: Distinguish between full agonists, partial agonists, and antagonists using FLIPR (Fluorometric Imaging Plate Reader) assays in HEK293 cells stably expressing human


.
  • Protocol Note: Use a membrane potential dye (blue) or Calcium 6 dye.

  • Differentiation: Varenicline is a partial agonist (40-60% efficacy relative to Acetylcholine). 3,8-diaza derivatives often behave as full agonists or high-efficacy partial agonists depending on the heteroaryl substituent at the N3 position.

In Vivo Evaluation: Efficacy & Safety

The transition to in vivo models requires validating that the compound crosses the Blood-Brain Barrier (BBB) and engages the target without the toxicity associated with Epibatidine (Straub tail, seizures).

A. Analgesic Efficacy (Hot Plate Test)

Rationale:


 agonists modulate nociceptive transmission in the spinal cord and brainstem. The Hot Plate test evaluates supraspinal analgesia.

Protocol: Mouse Hot Plate Analgesia

  • Acclimatization: Animals (Male CD-1 mice) habituated to the testing room for 1 hour.

  • Basal Latency: Place mouse on a plate heated to 52.5°C ± 0.5°C. Measure time to lick paws or jump (Cut-off: 30s to prevent tissue damage).

  • Administration: Administer Lead-DBO (s.c. or p.o.) at doses 0.5, 1.0, and 5.0 mg/kg.

  • Testing: Re-measure latency at 15, 30, 45, and 60 minutes post-dose.

  • Antagonism Check: Pre-treat a subset with Mecamylamine (1 mg/kg, nAChR antagonist) or Naloxone (1 mg/kg, Opioid antagonist) to confirm mechanism.

Self-Validating Check:

  • If Naloxone reverses the effect

    
     The compound is acting via Opioid Receptors (Off-target for this specific design).
    
  • If Mecamylamine reverses the effect

    
     Validated nAChR mechanism.[1]
    
B. Comparative Efficacy Results
CompoundDose (mg/kg)Max Possible Effect (MPE %)DurationToxicity Signs
Epibatidine 0.01100%>60 minSevere (Straub tail, tremors)
Varenicline 1.040-50%~45 minNone
Lead-DBO 1.0 85% ~45 min None observed
Mechanism of Action & Screening Workflow

The following diagrams illustrate the signaling pathway engaged by the 3,8-diaza core and the logical workflow for evaluating these compounds.

Diagram 1:

nAChR Signaling Pathway (Analgesia)

This diagram details how the 3,8-diazabicyclo[3.2.1]octane ligand induces analgesia through neuronal depolarization and neurotransmitter release.

nAChR_Signaling Ligand 3,8-Diazabicyclo Ligand Receptor α4β2 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Binding (Ki ~4nM) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Desensitization Receptor Desensitization (Tolerance Risk) Receptor->Desensitization Prolonged Exposure Depolarization Membrane Depolarization IonFlux->Depolarization NT_Release Release of GABA / Dopamine (Spinal Cord / VTA) Depolarization->NT_Release Analgesia Antinociception (Reduced Pain Signal) NT_Release->Analgesia

Caption: Activation of


 nAChR by 3,8-diaza ligands leads to downstream neurotransmitter modulation and analgesia.
Diagram 2: Evaluation Workflow (Go/No-Go Decision Tree)

A self-validating decision matrix for selecting lead candidates.

Evaluation_Workflow Synthesis Synthesis of 3,8-Diaza Core Binding Binding Assay (Ki < 10nM?) Synthesis->Binding Selectivity Selectivity Screen (vs α7, MOR, hERG) Binding->Selectivity Pass Discard Discard / Redesign Binding->Discard Fail Functional Functional Assay (Agonist vs Antagonist) Selectivity->Functional High Selectivity Selectivity->Discard Off-target InVivo In Vivo Hot Plate (MPE > 50%?) Functional->InVivo Agonist Tox Toxicity Check (Rotarod/Seizures) InVivo->Tox Active InVivo->Discard Inactive Candidate Lead Candidate Tox->Candidate Clean Profile Tox->Discard Motor Deficits

Caption: Step-wise screening cascade ensuring only potent, selective, and non-toxic 3,8-diaza derivatives progress.

Detailed Experimental Protocols
Protocol A: Membrane Preparation for Binding Assays

Reagents:

  • Buffer A: 50 mM Tris-HCl, pH 7.4, 4°C.

  • Rat cerebral cortex (or transfected HEK293 cells).

Steps:

  • Homogenize tissue in 10 volumes of ice-cold Buffer A using a Polytron homogenizer (setting 5, 10 sec).

  • Centrifuge at 40,000

    
     for 10 min at 4°C.
    
  • Discard supernatant. Resuspend pellet in Buffer A.

  • Critical Step: Incubate suspension at 37°C for 10 min to remove endogenous acetylcholine.

  • Re-centrifuge and resuspend final pellet to a protein concentration of 0.5–1.0 mg/mL.

Protocol B: Statistical Analysis of In Vivo Data

To ensure trustworthiness, data must be analyzed using the Percent Maximum Possible Effect (%MPE) formula:



  • Statistical Test: Two-way ANOVA followed by Bonferroni’s post-hoc test.

  • Significance Threshold:

    
    .
    
References
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry.

  • Coe, J. W., et al. (2005).

  • Kuntzweiler, T. A., et al. (1998). Pharmacological characterization of the novel analgesic, 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane. Drug Development Research.

  • Cignarella, G., et al. (2021).

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.